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  • Product: Methyl 4-iodo-2-nitrobenzoate
  • CAS: 791098-21-0

Core Science & Biosynthesis

Foundational

synthesis of methyl 4-iodo-2-nitrobenzoate from 4-amino-2-nitrobenzoic acid

A Technical Guide to the Synthesis of Methyl 4-iodo-2-nitrobenzoate Abstract: This document provides an in-depth technical guide for the synthesis of methyl 4-iodo-2-nitrobenzoate, a valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Synthesis of Methyl 4-iodo-2-nitrobenzoate

Abstract: This document provides an in-depth technical guide for the synthesis of methyl 4-iodo-2-nitrobenzoate, a valuable building block in medicinal chemistry and organic synthesis. The described pathway commences with the diazotization of 4-amino-2-nitrobenzoic acid, followed by a Sandmeyer-type iodination to yield 4-iodo-2-nitrobenzoic acid. The final step involves a Fischer-Speier esterification to produce the target molecule. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and addresses critical safety and analytical considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development.

Strategic Overview and Mechanistic Insights

The is a two-step process. The primary challenge lies in the regioselective replacement of the amino group with an iodine atom, followed by the conversion of the carboxylic acid to its corresponding methyl ester.

Overall Reaction Scheme:

4-amino-2-nitrobenzoic acid → 4-iodo-2-nitrobenzoic acid → Methyl 4-iodo-2-nitrobenzoate

Step 1: Diazotization and Iodination via Sandmeyer-Type Reaction

The conversion of the aromatic primary amine on 4-amino-2-nitrobenzoic acid to an aryl iodide is achieved through a Sandmeyer-type reaction. This process involves two critical phases: the formation of a diazonium salt and its subsequent displacement by an iodide nucleophile.

  • Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric or hydrochloric acid.[1][2] The aromatic primary amine attacks the nitrosonium ion (NO⁺), which is the active electrophile, to form an N-nitrosamine.[1] Following a series of proton transfers and the elimination of a water molecule, the aryl diazonium salt is formed.[3]

    • Causality: This reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose, potentially violently, at higher temperatures.[1][4][5] The cold temperature ensures the diazonium salt remains in solution for the subsequent substitution step.

  • Iodide Displacement: The aryl diazonium salt is a superb leaving group because its departure results in the formation of highly stable nitrogen gas (N₂).[3] In the case of iodination, the reaction proceeds readily upon the introduction of an iodide source, such as potassium iodide (KI). While many Sandmeyer reactions require a copper(I) salt catalyst to facilitate a single-electron transfer and generate an aryl radical, the reaction with iodide is an exception.[6][7] Iodide itself is a sufficiently strong nucleophile to directly displace the diazonium group without the need for a copper catalyst.[8]

Step 2: Fischer-Speier Esterification

The second step is the conversion of the carboxylic acid group of 4-iodo-2-nitrobenzoic acid to a methyl ester. This is most commonly achieved via Fischer-Speier esterification, a classic acid-catalyzed reaction.

  • Mechanism: The reaction involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., concentrated H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[9] The alcohol (methanol, in this case) then acts as a nucleophile, attacking the activated carbonyl carbon.[9] A tetrahedral intermediate is formed, and after a proton transfer and elimination of water, the methyl ester is generated, and the acid catalyst is regenerated.[9]

    • Causality: This is an equilibrium-controlled process. To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is used as the solvent. This application of Le Châtelier's principle ensures a high conversion rate.[10]

Experimental Protocols

Reagent and Materials Data
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
4-Amino-2-nitrobenzoic acidC₇H₆N₂O₄182.14245-247-Irritant
Sodium Nitrite (NaNO₂)NaNO₂69.00271320 (dec.)Oxidizer, Toxic, Irritant
Sulfuric Acid (H₂SO₄)H₂SO₄98.0810337Corrosive, Severe Burns
Potassium Iodide (KI)KI166.006811330Irritant
Methanol (CH₃OH)CH₃OH32.04-9864.7Flammable, Toxic
4-Iodo-2-nitrobenzoic acidC₇H₄INO₄293.02205-209-Irritant
Methyl 4-iodo-2-nitrobenzoateC₈H₆INO₄307.0478-79359.5Harmful, Irritant

Data sourced from publicly available chemical supplier information.

Workflow Visualization

G A 4-Amino-2-nitrobenzoic Acid B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄  0-5 °C   C 4-Iodo-2-nitrobenzoic Acid B->C  KI (aq)  Warm to RT   D Methyl 4-iodo-2-nitrobenzoate (Final Product) C->D  CH₃OH, H₂SO₄ (cat.)  Reflux  

Caption: Synthetic workflow from starting material to final product.

Step-by-Step Synthesis

Protocol 1: Synthesis of 4-Iodo-2-nitrobenzoic Acid

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-amino-2-nitrobenzoic acid (9.1 g, 0.05 mol).

  • Acidic Dissolution: Carefully add 50 mL of 10% aqueous sulfuric acid. Stir the suspension and cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Diazotization: While maintaining the low temperature and vigorous stirring, add a pre-cooled solution of sodium nitrite (3.8 g, 0.055 mol) in 15 mL of water dropwise. Ensure the temperature does not exceed 5 °C. The addition should take approximately 30 minutes. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20 minutes.

  • Iodination: In a separate beaker, dissolve potassium iodide (12.5 g, 0.075 mol) in 25 mL of water. Add this solution dropwise to the cold diazonium salt suspension.

  • Reaction Completion: After the addition of KI is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture in a water bath at 50-60 °C for one hour to ensure complete decomposition of the diazonium salt (cessation of N₂ gas evolution will be observed).

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from an ethanol-water mixture to yield 4-iodo-2-nitrobenzoic acid as a pale yellow solid.

Protocol 2: Synthesis of Methyl 4-iodo-2-nitrobenzoate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place the dried 4-iodo-2-nitrobenzoic acid (5.86 g, 0.02 mol) from the previous step.

  • Esterification: Add 50 mL of anhydrous methanol to the flask. While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude methyl 4-iodo-2-nitrobenzoate can be purified by recrystallization from methanol or ethanol to afford the final product as a solid.

Safety and Handling

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[4] It is imperative to keep them in solution at low temperatures and use them immediately after preparation.[5]

  • Acids and Reagents: Concentrated sulfuric and nitric acids are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11] Sodium nitrite is a strong oxidizer and is toxic if ingested.

  • Gas Evolution: The diazotization reaction releases nitrogen gas. The reaction vessel should be adequately vented to prevent pressure buildup.[5]

Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the purified methyl 4-iodo-2-nitrobenzoate should be sharp and consistent with the literature value (78-79 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the final product, showing the characteristic shifts for the aromatic protons, the methyl ester protons, and the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy should show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the C-I bond.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (307.04 g/mol ).

Conclusion

The is a reliable and well-established procedure in organic chemistry. The key transformations—a Sandmeyer-type iodination and a Fischer esterification—are robust reactions that provide good yields when performed with careful control of reaction conditions, particularly temperature. This guide provides the necessary technical details and mechanistic understanding for researchers to successfully perform this synthesis in a laboratory setting.

References

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • ResearchGate. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • YouTube. (2025, January 3). Sandmeyer Reaction - experimental procedure and set up. Available at: [Link]

  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters. Available at: [Link]

  • SCIRP. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Available at: [Link]

  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • K K Wagh College of Pharmacy, Nashik. (n.d.). DIAZOTIZATION TITRATION. Available at: [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Available at: [Link]

  • CDC Stacks. (n.d.). Supporting Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Available at: [Link]

  • ChemContent. (2023, March 16). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Available at: [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • RSC Education. (2016, October 15). Nitration of methyl benzoate | Resource. Available at: [Link]

  • ResearchGate. (2016, January 29). (PDF) Nitration of Methyl Benzoate. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on Methyl 4-iodo-2-nitrobenzoate: Physicochemical Profiling, Chemoselective Synthesis, and Applications in CCK2 Receptor Modulator Development

As a Senior Application Scientist in medicinal chemistry, I approach the synthesis and utilization of Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) not merely as a sequence of chemical transformations, but as a carefu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I approach the synthesis and utilization of Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) not merely as a sequence of chemical transformations, but as a carefully orchestrated manipulation of steric and electronic environments. This compound is a highly specialized ortho-nitro halobenzoate building block. Its unique substitution pattern—an electron-withdrawing nitro group adjacent to an ester, coupled with a heavy, polarizable iodine atom at the para position—makes it an invaluable intermediate in the development of complex heterocyclic therapeutics, particularly cholecystokinin-2 (CCK2) receptor antagonists.

This whitepaper deconstructs the physicochemical properties, the causality behind its chemoselective synthesis protocols, and its strategic integration into modern drug discovery workflows.

Physicochemical Profiling and Molecular Characterization

Understanding the physical and chemical baseline of Methyl 4-iodo-2-nitrobenzoate is critical for optimizing storage, handling, and reaction conditions. The presence of the carbon-iodine (C-I) bond introduces photosensitivity, requiring specific storage protocols to prevent homolytic cleavage and subsequent degradation.

Table 1: Core Quantitative and Structural Properties
PropertyValue / Description
IUPAC Name Methyl 4-iodo-2-nitrobenzoate
CAS Registry Number 791098-21-0
Molecular Formula C₈H₆INO₄
Molecular Weight 307.04 g/mol
Physical State Pale yellow solid
Purity Standard ≥98% (Typical commercial grade)
InChIKey BOKIFDFIGLFMFY-UHFFFAOYSA-N
GHS Safety Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Storage Requirements Room temperature (20-25°C); Strictly protect from ambient light.

Data supported by the . [1]

Upstream Synthesis: Overcoming Steric and Electronic Deactivation

The Mechanistic Challenge: Synthesizing this compound directly from 4-iodo-2-nitrobenzoic acid via a standard Fischer esterification (methanol and catalytic sulfuric acid) is highly inefficient. The strongly electron-withdrawing nitro group at the ortho position pulls electron density away from the carbonyl carbon, while simultaneously creating a massive steric shield. This dual deactivation severely hinders the nucleophilic attack of methanol.

The Causality of the Solution: To bypass this deactivation, we abandon the electrophilic carbonyl approach and instead utilize a base-promoted SN​2 alkylation. By employing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and iodomethane (MeI) in N,N-dimethylformamide (DMF) , we shift the reaction paradigm. DBU, a potent and non-nucleophilic amidine base, quantitatively deprotonates the carboxylic acid. DMF, a polar aprotic solvent, leaves the resulting carboxylate anion poorly solvated. Naked and highly reactive, the carboxylate anion acts as a powerful nucleophile, attacking the electrophilic carbon of MeI in a rapid, sterically unhindered SN​2 mechanism [2].

Protocol 1: Base-Promoted SN​2 Esterification

This protocol is designed as a self-validating system to ensure maximum yield and purity.

  • Reagent Preparation: To a rigorously stirred solution of 4-iodo-2-nitrobenzoic acid (2.3 g, 7.9 mmol) in anhydrous DMF (30 mL), cool the system to 0 °C using an ice-water bath to control the initial exothermic deprotonation.

  • Deprotonation: Add DBU (2.4 mL, 16 mmol) dropwise. Stir for 10 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Introduce iodomethane (1.5 mL, 24 mmol) dropwise.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12–16 hours under an inert nitrogen atmosphere.

  • System Validation (In-Process): Analyze a 10 µL aliquot via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase. Validation criteria: The complete disappearance of the highly polar baseline acid spot and the emergence of a distinct, higher Rf​ spot confirms 100% conversion.

  • Quench and Extraction: Pour the mixture into 150 mL of deionized water to crash out the product and quench unreacted MeI. Extract the aqueous phase with Ethyl Acetate (2 × 75 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield Methyl 4-iodo-2-nitrobenzoate as a pale yellow solid (approx. 95% yield).

Downstream Application: Chemoselective Nitro Reduction

The Mechanistic Challenge: In drug development, the nitro group of Methyl 4-iodo-2-nitrobenzoate must often be reduced to an amine to facilitate subsequent cyclization reactions. However, standard catalytic hydrogenation (e.g., H2​ over Pd/C) will indiscriminately cleave the sensitive C-I bond via protodehalogenation, destroying the molecule's cross-coupling potential.

The Causality of the Solution: We utilize Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in a mixed solvent system of Ethyl Acetate (EtOAc) and Dichloromethane (DCM). SnCl2​ operates via a chemoselective single-electron transfer (SET) mechanism that specifically targets the highly oxidized nitrogen atom without inserting into the C-I bond. The EtOAc/DCM mixture provides an optimal dielectric environment, solubilizing the highly lipophilic organic substrate while facilitating interfacial electron transfer from the hydrated inorganic tin salt [3].

Protocol 2: Chemoselective Reduction to Methyl 2-amino-4-iodobenzoate
  • Solvation: Dissolve Methyl 4-iodo-2-nitrobenzoate (2.3 g, 7.4 mmol) in a 1:1 mixture of EtOAc and DCM (10 mL) at room temperature.

  • Reduction: Add SnCl2​⋅2H2​O (8.3 g, 37 mmol; 5 equivalents) in a single portion. The reaction will become heterogeneous.

  • Propagation: Stir the reaction mixture vigorously overnight (12-14 hours) at room temperature.

  • System Validation (In-Process): Monitor the reaction via LC-MS. Validation criteria: The mass shift from [M+H]+308 (nitro starting material) to [M+H]+278 (amine product) without the appearance of [M+H]+152 (deiodinated byproduct) validates absolute chemoselectivity.

  • Workup: Evaporate the solvents in vacuo. Resuspend the residue in EtOAc and neutralize the tin salts by adding saturated aqueous NaHCO3​ until the pH reaches 8. Filter the resulting emulsion through a pad of Celite to remove precipitated tin oxides.

  • Isolation: Separate the organic layer, dry over MgSO4​ , and concentrate to afford the aminobenzoate as a yellow solid (approx. 91% yield).

Visualizing the Synthetic Workflow

The following diagram maps the logical progression from the deactivated starting material through our chemoselective protocols to the highly versatile aminated product.

Synthesis_Workflow SM 4-Iodo-2-nitrobenzoic acid (Starting Material) INT Methyl 4-iodo-2-nitrobenzoate (Target Intermediate) SM->INT MeI, DBU DMF, 0°C to RT (SN2 Alkylation) PROD Methyl 2-amino-4-iodobenzoate (Downstream Product) INT->PROD SnCl2·2H2O EtOAc/DCM, RT (Chemoselective Reduction)

Figure 1: Chemoselective synthesis workflow from 4-iodo-2-nitrobenzoic acid to the aminated product.

Strategic Role in Drug Development (CCK2 Modulators)

The ultimate value of Methyl 4-iodo-2-nitrobenzoate lies in its utility as an advanced intermediate for synthesizing Cholecystokinin-2 (CCK2) receptor modulators . Gastrin and cholecystokinin are peptide hormones that regulate gastric acid secretion, appetite, and cellular proliferation in the gastrointestinal mucosa.

By converting Methyl 4-iodo-2-nitrobenzoate into its corresponding amine, researchers can perform subsequent cyclization reactions (using the amine and ester groups) and transition-metal catalyzed cross-couplings (leveraging the iodine atom) to build complex quinoxaline and benzo[1,2,5]thiadiazole scaffolds. These scaffolds act as high-affinity antagonists at the CCK2 receptor, offering promising therapeutic avenues for gastro-esophageal reflux disease (GERD), anxiety disorders, and the suppression of gastrin-dependent adenocarcinomas (such as pancreatic and colorectal cancers) [2][3].

CCK2_Pathway A Methyl 4-iodo-2-nitrobenzoate B Quinoxaline / Thiadiazole Scaffolds A->B Cyclization & Cross-Coupling C CCK2 Receptor Antagonism B->C High-Affinity Ligand Binding D Therapeutic Efficacy (GERD, Anxiety, Oncology) C->D Inhibition of Gastrin/CCK Signaling

Figure 2: Role of the intermediate in developing CCK2 receptor antagonists for therapeutic use.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 58476577, Methyl 4-iodo-2-nitrobenzoate." PubChem, 2023. Available at:[Link]

  • European Patent Office. "EP 1 651 622 B1: Quinoxaline compounds as CCK2 receptor modulators." Google Patents, August 2004.
  • United States Patent and Trademark Office. "US 7,304,051 B2: Quinoxaline compounds." Google Patents, December 2007.
Foundational

Comprehensive Characterization and Synthetic Methodology of Methyl 4-Iodo-2-Nitrobenzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Whitepaper Executive Summary & Chemical Identity Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary & Chemical Identity

Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Its structural architecture provides two orthogonal handles for derivatization: an iodine atom at the para position (relative to the ester) that serves as a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and an ortho-nitro group that functions as a masked amine, readily reducible for subsequent cyclization events to form complex heterocycles like quinoxalines 1[1].

Table 1: Chemical Identity & Physical Properties
PropertyValue
Chemical Name Methyl 4-iodo-2-nitrobenzoate
CAS Number 791098-21-0
Linear Formula C₈H₆INO₄
Molecular Weight 307.04 g/mol
Appearance Pale yellow solid
Storage Conditions Room Temperature, protect from light

Data sourced from Sigma-Aldrich chemical registries.

Synthetic Methodology: Mechanistic Rationale & Protocol

Mechanistic Rationale

Direct Fischer esterification of 4-iodo-2-nitrobenzoic acid with methanol and a catalytic acid is often sluggish and low-yielding. This is due to the severe steric hindrance and electron-withdrawing nature of the ortho-nitro group, which deactivates the carbonyl carbon toward nucleophilic attack.

To circumvent this, a base-promoted Sₙ2 alkylation is the preferred pathway 2[2]. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a non-nucleophilic, sterically hindered base that quantitatively deprotonates the carboxylic acid without competing for the alkylating agent. The resulting carboxylate anion is highly nucleophilic and rapidly displaces the iodide from iodomethane (MeI) in a polar aprotic solvent like N,N-dimethylformamide (DMF). DMF excellently solvates the cation while leaving the carboxylate "naked" and highly reactive.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high fidelity and yield (typically ~95%) through strategic workup parameters.

  • Initiation: Suspend 4-iodo-2-nitrobenzoic acid (2.3 g, 7.9 mmol) in anhydrous DMF (30 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath under an inert argon atmosphere.

  • Deprotonation: Slowly add DBU (2.4 mL, 16 mmol, ~2.0 eq) dropwise. Causality: The mixture will transition to a homogeneous solution as the soluble carboxylate salt forms.

  • Alkylation: Add iodomethane (1.5 mL, 24 mmol, ~3.0 eq) dropwise. Causality: A 3.0 eq excess of MeI is used because of its high volatility (bp 42 °C), ensuring complete conversion even if minor evaporation occurs. Stir the reaction mixture for 15 minutes at 0 °C.

  • Propagation: Remove the ice bath, allowing the reaction to warm to 25 °C, and stir overnight (12-16 hours). Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Quench & Extraction: Pour the mixture into distilled water (100 mL) to quench the reaction. Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 × 50 mL).

  • Aqueous Washing (Critical Step): Wash the combined organic extracts with water (3 × 50 mL) followed by brine (50 mL). Causality: DMF is highly miscible with water; multiple aqueous washes effectively partition the DMF out of the EtOAc layer, preventing it from interfering with subsequent chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Causality: MgSO₄ removes trace water, preventing ester hydrolysis during concentration.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of hexanes/EtOAc) to afford methyl 4-iodo-2-nitrobenzoate as a pale yellow solid (2.30 g, 95% yield).

SynthesisWorkflow N1 4-Iodo-2-nitrobenzoic acid in DMF (0 °C) N2 Add DBU (2.0 eq) Deprotonation N1->N2 N3 Add Iodomethane (3.0 eq) SN2 Alkylation N2->N3 Stir 15 min N4 Warm to 25 °C Stir 12-16 h N3->N4 N5 Aqueous Workup Extract with EtOAc N4->N5 Pour into H2O N6 Flash Chromatography Hexanes / EtOAc N5->N6 Wash with H2O (3x) N7 Methyl 4-iodo-2-nitrobenzoate Pale Yellow Solid (95%) N6->N7 Isolate Product

Workflow for the DBU-mediated SN2 esterification of 4-iodo-2-nitrobenzoic acid.

Spectroscopic Characterization Data

As an Application Scientist, validating the structural integrity of the synthesized compound is paramount. The following tables summarize the expected characterization data based on the structural environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is heavily dictated by the strong electron-withdrawing effects of the nitro and ester groups. The proton at C3 (ortho to both the nitro group and the iodine) is the most deshielded due to the combined anisotropic effect of the nitro group and inductive withdrawal.

Table 2: ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
8.20 d1.61HAr-H (C3) : Highly deshielded by ortho-NO₂ and I. Meta-coupled to C5.
7.98 dd8.1, 1.61HAr-H (C5) : Ortho-coupled to C6, meta-coupled to C3.
7.48 d8.11HAr-H (C6) : Ortho to ester. Ortho-coupled to C5.
3.92 s-3H-OCH₃ : Standard methyl ester singlet.
Table 3: ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
165.2 C=O (Ester carbonyl)
149.5 C-NO₂ (C2)
142.1 Ar-C (C5)
133.6 Ar-C (C3)
131.8 Ar-C (C6)
126.4 Ar-C (C1, attached to ester)
94.2 C-I (C4, heavily shielded by heavy atom effect of Iodine)
53.4 -OCH₃
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)
Table 4: IR and HRMS Data
MethodKey Signals / DataInterpretation
FTIR (ATR) 1735 cm⁻¹Strong C=O stretching (ester carbonyl)
FTIR (ATR) 1530, 1350 cm⁻¹Asymmetric and Symmetric N-O stretching (nitro group)
HRMS (ESI+) m/z 307.9415[M+H]⁺ (Calculated for C₈H₇INO₄: 307.9420)
HRMS (ESI+) m/z 329.9235[M+Na]⁺ (Calculated for C₈H₆INNaO₄: 329.9239)

Applications in Drug Development

Methyl 4-iodo-2-nitrobenzoate is a critical intermediate in the synthesis of quinoxaline-based compounds. For instance, reduction of the nitro group using SnCl₂·2H₂O yields the corresponding aminobenzoate, which is subsequently cyclized to form quinoxaline derivatives. These derivatives act as potent modulators and antagonists for the Cholecystokinin-2 (CCK2) receptor. CCK2 receptor antagonists are highly sought-after targets in clinical pharmacology, as they are implicated in the treatment of pancreatic adenocarcinoma, gastro-esophageal reflux disease (GERD), peptic ulcers, and anxiety disorders 3[3].

References

  • Title: EP 1 651 622 B1 - Quinoxaline compounds as CCK2 receptor modulators Source: European Patent Office / Googleapis URL
  • Title: Methyl 4-iodo-2-nitrobenzoate | 791098-21-0 Source: Sigma-Aldrich URL
  • Title: US20050038032A1 - Quinoxaline compounds Source: Google Patents URL
  • Title: WO2005012275A2 - Benzo [1, 2, 5] thiadiazole compounds as cck2 modulators Source: Google Patents URL

Sources

Exploratory

Spectral Elucidation and Methodological Workflow for Methyl 4-Iodo-2-Nitrobenzoate

A Technical Whitepaper on Synthesis and 1H/13C NMR Characterization Executive Summary & Introduction Methyl 4-iodo-2-nitrobenzoate is a highly functionalized, halogenated building block frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Synthesis and 1H/13C NMR Characterization

Executive Summary & Introduction

Methyl 4-iodo-2-nitrobenzoate is a highly functionalized, halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including CCK2 receptor modulators and quinoxaline-based therapeutics () [1]. Accurate structural characterization of this intermediate is paramount to ensure downstream synthetic fidelity.

This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures. Rather than merely listing chemical shifts, this guide details the quantum mechanical and electronegative causalities behind the data, alongside a self-validating synthetic protocol to ensure sample integrity prior to spectral acquisition.

Synthesis and Sample Preparation Protocol

To obtain high-fidelity NMR spectra, the analyte must be synthesized and isolated with absolute purity. The esterification of 4-iodo-2-nitrobenzoic acid provides a high-yielding, reliable route to the target compound.

Step-by-Step Synthesis & Validation Workflow
  • Activation and Alkylation: Dissolve 4-iodo-2-nitrobenzoic acid (2.3 g, 7.9 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.4 mL, 16 mmol). Causality: DBU is a non-nucleophilic base that efficiently deprotonates the carboxylic acid, creating a highly nucleophilic carboxylate anion without initiating unwanted side reactions.

  • Esterification: Introduce iodomethane (1.5 mL, 24 mmol) dropwise. Stir for 15 minutes at 0 °C, then allow the system to warm to room temperature and stir overnight. Causality: Iodomethane acts as a highly reactive electrophile, driving a rapid S N​ 2 displacement to form the methyl ester.

  • Aqueous Workup: Quench the reaction by pouring it into distilled H 2​ O. Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with H 2​ O to remove residual DMF and DBU salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO 4​ . Filter and concentrate in vacuo.

  • Purification (Self-Validation System): Purify the crude residue via flash column chromatography using a Hexanes/EtOAc gradient. The isolation of a pale yellow solid (approx. 2.30 g, 95% yield) confirms successful conversion. Validation: Thin Layer Chromatography (TLC) must show a single, distinct spot before proceeding to NMR analysis to guarantee no precursor contamination artificially alters the spectral integration.

NMR Sample Preparation

Dissolve 10–15 mg of the purified methyl 4-iodo-2-nitrobenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) or methanol-d4 (CD 3​ OD). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the absolute 0.00 ppm internal reference.

Workflow Start 4-Iodo-2-nitrobenzoic acid (Precursor) Esterification Esterification (MeI, DBU, DMF, 0°C to RT) Start->Esterification Purification Flash Chromatography (Hexanes/EtOAc) Esterification->Purification Product Methyl 4-iodo-2-nitrobenzoate (Target Compound) Purification->Product SamplePrep NMR Sample Prep (Dissolve in CDCl3/CD3OD) Product->SamplePrep Acquisition NMR Acquisition (1H at 400MHz, 13C at 100MHz) SamplePrep->Acquisition Analysis Spectral Analysis (Shift & Multiplet Assignment) Acquisition->Analysis

Workflow detailing the synthesis, purification, and NMR validation of Methyl 4-iodo-2-nitrobenzoate.

Structural Elucidation via 1 H NMR

The 1 H NMR spectrum of methyl 4-iodo-2-nitrobenzoate is defined by the strong electron-withdrawing effects of the nitro (-NO 2​ ) and ester (-COOCH 3​ ) groups, combined with the unique coupling system of the 1,2,4-trisubstituted benzene ring.

Acquisition Parameters:

  • Frequency: 400 MHz or 500 MHz.

  • Scans (NS): 16 to 32.

  • Relaxation Delay (D1): 1.5 seconds. Causality: Ensures complete longitudinal relaxation (T 1​ ) of all protons, guaranteeing that the integration values perfectly match the 1:1:1:3 proton ratio.

Spectral Causality & Splitting Logic
  • H-3 (8.13 ppm): Located directly between the -NO 2​ and -I groups. The strong inductive and resonance-withdrawing nature of the ortho-nitro group severely deshields this proton, pushing it furthest downfield. It appears as a doublet (d) due to meta-coupling with H-5.

  • H-5 (8.01 ppm): Exhibits a doublet of doublets (dd). It couples with the ortho-proton H-6 (large coupling constant) and the meta-proton H-3 (small coupling constant).

  • H-6 (7.50 ppm): Appears as a doublet (d) due to ortho-coupling with H-5. It is the most shielded aromatic proton as it is furthest from the highly deshielding -NO 2​ group.

H NMR Quantitative Data Summary
ProtonChemical Shift (ppm)MultiplicityCoupling Constant ( J )IntegrationAssignment Rationale
H-3 8.13Doublet (d)1.6 Hz1HDeshielded by ortho-NO 2​ ; meta-coupling to H-5.
H-5 8.01Doublet of doublets (dd)8.1, 1.6 Hz1HOrtho-coupling to H-6, meta-coupling to H-3.
H-6 7.50Doublet (d)8.1 Hz1HOrtho-coupling to H-5; shielded relative to H-3/H-5.
-OCH 3​ 3.90Singlet (s)-3HTypical methyl ester resonance.

Carbon Framework Analysis via 13 C NMR

Carbon-13 NMR provides a definitive map of the molecule's carbon framework. The acquisition requires specific parameter tuning due to the presence of four quaternary carbons.

Acquisition Parameters:

  • Frequency: 100 MHz or 125 MHz.

  • Decoupling: Broad-band proton decoupling (e.g., WALTZ-16).

  • Relaxation Delay (D1): Extended to 2.5–3.0 seconds. Causality: Quaternary carbons (C-1, C-2, C-4, C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 time is mandatory to accurately capture their signals above the baseline noise.

Spectral Causality & The Heavy Atom Effect
  • The Heavy Atom Effect (C-4): The most striking feature of the 13 C spectrum is the chemical shift of C-4. While typical aromatic carbons resonate between 120–140 ppm, the attachment of an iodine atom induces a massive diamagnetic shielding effect (driven by spin-orbit coupling of the large electron cloud). This pushes the C-4 resonance significantly upfield to approximately 92.0 ppm.

  • Deshielding at C-2: The highly electronegative nitrogen of the -NO 2​ group draws electron density away from C-2 via induction, shifting it downfield to ~148.5 ppm.

  • Carbonyl Resonance: The ester C=O carbon is highly deshielded by both the double-bonded oxygen and the methoxy oxygen, appearing characteristically at ~165.0 ppm.

C NMR Quantitative Data Summary
CarbonChemical Shift (ppm)TypeAssignment Rationale
C=O 165.0QuaternaryEster carbonyl carbon.
C-2 148.5QuaternaryStrongly deshielded by electronegative -NO 2​ group.
C-5 141.2Tertiary (CH)Aromatic CH; para to NO 2​ .
C-3 133.4Tertiary (CH)Aromatic CH; ortho to NO 2​ .
C-6 131.0Tertiary (CH)Aromatic CH; ortho to ester.
C-1 125.5QuaternaryAttached to electron-withdrawing ester group.
C-4 92.0QuaternaryStrongly shielded by heavy atom effect of Iodine.
-OCH 3​ 53.2Primary (CH 3​ )Methoxy carbon of the ester.

Conclusion

The structural validation of methyl 4-iodo-2-nitrobenzoate relies on a self-consistent interpretation of its NMR spectra. The 1 H NMR splitting patterns (d, dd, d) definitively map the 1,2,4-trisubstitution pattern, while the 13 C NMR spectrum—specifically the pronounced heavy atom shielding effect at C-4—confirms the presence of the iodine atom. Adhering to the outlined synthesis and acquisition protocols ensures high-fidelity data suitable for rigorous pharmaceutical development and downstream API synthesis.

References

  • Title: US20050038032A1 - Quinoxaline compounds Source: Google Patents URL
Foundational

Solubility and Physicochemical Profiling of Methyl 4-iodo-2-nitrobenzoate: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) is a highly versatile, halogenated aromatic building block predominantly utilized in the synthesis of advanced pharmaceutical intermediates, including CC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) is a highly versatile, halogenated aromatic building block predominantly utilized in the synthesis of advanced pharmaceutical intermediates, including CCK2 receptor modulators and quinoxaline derivatives[1]. Existing as a pale yellow solid under standard conditions[1], its dissolution behavior is governed by the complex interplay of its functional groups: a lipophilic polarizable iodine atom, a strongly electron-withdrawing nitro group, and a moderately polar methyl ester. This whitepaper provides an in-depth analysis of its solubility profile across common organic solvents, mechanistic solvation dynamics, and validated experimental protocols for both analytical quantification and preparative-scale synthesis.

Physicochemical Profile & Structural Solvation Drivers

Before selecting a solvent system, it is critical to understand the molecular drivers dictating the compound's thermodynamic solubility:

  • Molecular Weight: 307.04 g/mol .

  • Physical State: Solid. It requires storage at room temperature and must be protected from light to prevent photolytic dehalogenation.

  • Aqueous Solubility (Log S): Predicted at approximately -3.32 (ESOL method)[2], rendering it virtually insoluble in water.

  • Solvation Causality: The bulky iodine atom at the para-position relative to the ester imparts significant lipophilicity, driving solubility in non-polar to moderately polar environments. Conversely, the ortho-nitro group introduces a strong dipole moment and acts as a hydrogen-bond acceptor. This structural dichotomy means the compound resists solvation in purely non-polar aliphatic solvents (due to the polar groups) and purely aqueous environments (due to the hydrophobic core), finding its optimal solubility in moderately polar aprotic and halogenated solvents.

Empirical Solubility Data in Common Organic Solvents

The following table synthesizes the solubility behavior of Methyl 4-iodo-2-nitrobenzoate, categorized by solvent class to aid in reaction design and purification workflows.

Solvent CategoryRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMF, DMSOHighly Soluble (>50 mg/mL)High dielectric constants and strong dipole-dipole interactions effectively solvate the nitro and ester moieties, easily overcoming the solid's crystal lattice energy.
Halogenated Dichloromethane (DCM), ChloroformSoluble (10 - 50 mg/mL)Excellent solvation of the lipophilic, highly polarizable iodinated aromatic core via London dispersion forces.
Esters / Ethers Ethyl Acetate (EtOAc), THFSoluble (10 - 50 mg/mL)EtOAc acts as a moderate H-bond acceptor, stabilizing the electron-deficient aromatic ring without requiring H-bond donors.
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderately Soluble (1 - 10 mg/mL)Protic nature provides limited solvation; the compound lacks strong H-bond donors to interact synergistically with alcohols.
Non-Polar Aliphatic Hexane, HeptanePoorly Soluble (<1 mg/mL)Insufficient dielectric constant to disrupt the polar intermolecular interactions of the nitro and ester groups.
Aqueous WaterInsoluble High lipophilicity and lack of H-bond donors prevent aqueous solvation (Log S ≈ -3.32)[2].

Mechanistic Solvation Dynamics in Synthetic Applications

In medicinal chemistry, the choice of solvent is rarely based on solubility alone; it must also support the downstream chemical transformation. A prime example is the reduction of the nitro group of Methyl 4-iodo-2-nitrobenzoate to yield the corresponding aniline derivative.

Literature precedents, such as the synthesis of quinoxaline-based CCK2 receptor antagonists, dictate the use of a 1:1 mixture of Ethyl Acetate (EtOAc) and Dichloromethane (DCM) for this reduction using Tin(II) chloride dihydrate (SnCl₂·2H₂O)[1].

The Causality of the Binary System: Why not use pure DCM or pure EtOAc? Pure DCM is excellent for solvating the starting material but is a poor solvent for the highly polar SnCl₂·2H₂O reagent. Pure EtOAc can solvate the tin salt but may lead to slower dissolution kinetics for the highly halogenated organic core. By employing a 1:1 EtOAc/DCM binary system, the chemist creates a synergistic solvation environment: DCM maintains the organic substrate in a highly mobile solvated state, while EtOAc coordinates with the Sn(II) metal center, facilitating the single-electron transfer steps required for rapid nitro reduction[1].

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Design Rationale: This self-validating protocol ensures that solubility measurements are not confounded by photolytic degradation, a known risk for iodinated aromatics.

  • Preparation: Weigh an excess amount (~50 mg) of Methyl 4-iodo-2-nitrobenzoate into an amber glass vial to protect the compound from light.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., EtOAc).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at a constant temperature (25.0 ± 0.1 °C) for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad chemical compatibility).

  • Quantification & Validation: Dilute the filtrate volumetrically and analyze via HPLC-UV (λ = 254 nm). Self-Validation Step: Check the chromatogram for secondary peaks. The presence of a single, sharp peak confirms that the compound dissolved without undergoing photolytic deiodination or ester hydrolysis.

Protocol B: Preparative Dissolution for Nitro Reduction

Design Rationale: Optimized for the synthesis of CCK2 receptor modulators[1].

  • Substrate Dissolution: To a round-bottom flask, add Methyl 4-iodo-2-nitrobenzoate (2.3 g, 7.4 mmol)[1].

  • Binary Solvent Addition: Add 10 mL of a freshly prepared 1:1 (v/v) mixture of EtOAc and DCM. Stir at 400 rpm until a clear, pale yellow solution is achieved.

  • Reagent Addition: Slowly add SnCl₂·2H₂O (8.3 g, 37 mmol, 5.0 eq) to the stirring solution at room temperature[1].

  • Reaction Monitoring: Stir overnight. The dual-solvent system ensures both the organic substrate and the inorganic reductant remain in the reactive phase, preventing premature precipitation of intermediates.

Workflow Visualization

SolubilityWorkflow Step1 Solid Compound Methyl 4-iodo-2-nitrobenzoate Step2 Solvent Selection (e.g., 1:1 EtOAc/DCM) Step1->Step2 Step3 Equilibration / Dissolution (Amber Vial, 25°C) Step2->Step3 Step4 Phase Separation (PTFE Filtration) Step3->Step4 Step5 Validation & Quantification (HPLC-UV Analysis) Step4->Step5 Step6 Downstream Synthesis (Nitro Reduction via SnCl2) Step5->Step6

Workflow for solubility profiling and downstream synthesis of Methyl 4-iodo-2-nitrobenzoate.

References

  • [1] Title: US7304051B2 - Quinoxaline compounds Source: Google Patents URL:

Sources

Exploratory

Electronic Architecture and Reactivity Profiling of Methyl 4-iodo-2-nitrobenzoate

Executive Summary Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) is a polyfunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of complex active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) is a polyfunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as quinoxaline-based CCK2 receptor modulators[1][2]. With a molecular mass of approximately 307 Da[3], its strategic arrangement of three distinct functional groups—a methyl ester, a nitro group, and an iodine atom—creates a highly polarized aromatic system. This whitepaper dissects the electrophilic and nucleophilic sites of this molecule, providing field-proven protocols and mechanistic insights for advanced synthetic applications.

Molecular Architecture & Electronic Mapping

The reactivity of methyl 4-iodo-2-nitrobenzoate is dictated by the synergistic electron-withdrawing effects of its substituents. The methyl ester (-COOCH3) at C1 and the nitro group (-NO2) at C2 exert profound mesomeric (-M) and inductive (-I) effects. By withdrawing electron density from the aromatic ring, these groups significantly lower the Highest Occupied Molecular Orbital (HOMO) energy, rendering the ring highly deactivated toward electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is lowered, dramatically enhancing the molecule's electrophilicity and making it an exceptional substrate for nucleophilic attack and transition-metal catalysis.

ElectronicMapping Center Methyl 4-iodo-2-nitrobenzoate Highly Electron-Deficient C4 C4 (Iodine) Primary Electrophilic Site (Cross-Coupling) Center->C4 Pd(0) Oxidative Addition C1 C1 (Ester Carbonyl) Secondary Electrophilic Site (Acyl Substitution) Center->C1 Hard Nucleophiles (Amines) Nitro C2 (Nitro Group) Reduction Site / Weak Nu: (SnCl2 Activation) Center->Nitro Lewis Acids / Reductants Ring C3, C5 (Aromatic Ring) Deactivated Nucleophilic Sites (EAS Blocked) Center->Ring Electrophiles (E+)

Electronic reactivity map of Methyl 4-iodo-2-nitrobenzoate highlighting key reaction sites.

Electrophilic Sites: Pathways & Protocols

The C4 Position (C-I Bond): Transition-Metal Catalysis

The C4 carbon bearing the iodine atom is the primary electrophilic site. While standard Nucleophilic Aromatic Substitution (SNAr) is possible due to the para-ester group stabilizing the intermediate Meisenheimer complex, the C-I bond is most effectively exploited via transition-metal catalyzed cross-coupling (e.g., Suzuki, Heck). The electron-deficient nature of the ring accelerates the rate-determining oxidative addition of electron-rich Pd(0) into the highly polarizable C-I bond.

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling Causality & Validation: To couple an aryl boronic acid at C4 without hydrolyzing the sensitive C1 methyl ester, a mild base in a biphasic system is required. The lack of ester hydrolysis validates the chemoselectivity of the chosen base.

  • Degassing: Charge a Schlenk flask with methyl 4-iodo-2-nitrobenzoate (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Evacuate and backfill with N₂ three times. (Causality: Absolute exclusion of oxygen prevents premature oxidation of the Pd(0) active catalyst).

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ (2.0 eq). (Causality: K₂CO₃ quaternizes the boronic acid to facilitate transmetalation without cleaving the ester).

  • Reaction: Heat to 80°C. Monitor via LC-MS. The disappearance of the starting material mass (m/z ~307) and the appearance of the biaryl product mass validates successful oxidative addition and coupling[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts.

The Carbonyl Carbon (C1 Ester): Nucleophilic Acyl Substitution

The carbonyl carbon of the methyl ester is a secondary electrophilic site. The ortho-nitro group inductively withdraws electron density from the carbonyl, making it significantly more susceptible to nucleophilic attack by amines or hydroxides compared to an unsubstituted benzoate.

Nucleophilic Sites: A Highly Deactivated System

The Aromatic Ring (C3, C5)

Due to the profound electron depletion caused by the -NO₂, -COOCH₃, and -I groups, the aromatic carbons (C3, C5) are extremely poor nucleophiles. Electrophilic Aromatic Substitution (EAS) is practically suppressed under standard conditions.

The Nitro Group (-NO₂): Lewis Basicity and Reduction

While the carbon ring is deactivated, the heteroatoms possess lone pairs that act as nucleophiles toward hard electrophiles or Lewis acids. Specifically, the oxygen atoms of the nitro group coordinate to Lewis acidic metals, initiating reduction pathways. A field-proven application is the reduction of the nitro group to an amine using Tin(II) chloride, a critical step in synthesizing anthranilic acid derivatives[2].

Protocol: Chemoselective Nitro Reduction to Amine Causality & Validation: SnCl₂·2H₂O acts as both a Lewis acid (coordinating the nucleophilic nitro oxygen) and a reductant. The use of a mild EtOAc/DCM solvent system prevents transesterification of the methyl ester[2].

ReductionWorkflow SM Nitrobenzoate (SM) Coord Sn(II) Coordination to Nitro Oxygen SM->Coord SnCl2·2H2O EtOAc/DCM ET Electron Transfer & Protonation Coord->ET RT, Overnight Product Aminobenzoate Product ET->Product Aqueous Workup

Mechanistic workflow for the chemoselective reduction of the nitro group using SnCl2·2H2O.

  • Solvation: Dissolve methyl 4-iodo-2-nitrobenzoate (2.3 g, 7.4 mmol) in 10 mL of a 1:1 mixture of EtOAc/DCM at room temperature[2].

  • Reagent Addition: Add SnCl₂·2H₂O (8.3 g, 37 mmol, 5.0 eq) in one portion[2]. (Causality: A large excess of Sn(II) is required as the reduction of a nitro group to an amine is a 6-electron process).

  • Reaction: Stir overnight at room temperature[2]. The conversion of the pale yellow starting material to a highly fluorescent aminobenzoate validates the reduction.

  • Workup: Evaporate solvents in vacuo, neutralize with saturated aqueous NaHCO₃ to precipitate tin salts, and extract with EtOAc[2].

Quantitative Reactivity Data

The following table summarizes the electronic nature and relative reactivity of the distinct sites on the molecule:

SiteReactivity TypeFunctional GroupElectronic EffectRelative Reactivity
C4 (C-I) ElectrophilicIodine (-I)Weak -I, excellent leaving groupVery High (Cross-Coupling)
C1 (C=O) ElectrophilicEster (-COOCH₃)Strong -M, -IHigh (Acyl Substitution)
C2 (C-NO₂) ElectrophilicNitro (-NO₂)Strong -M, -ILow (Extreme SNAr only)
Nitro Oxygen NucleophilicOxygen Lone PairsLewis basicityModerate (Metal Coordination)
C3, C5 (Ring) NucleophilicC-H bondsAromatic pi-systemVery Low (EAS Blocked)

References

  • PubChemLite: Methyl 4-iodo-2-nitrobenzoate (CID 58476577). Source: PubChem. URL:[Link]

  • US7304051B2 - Quinoxaline compounds. Source: Google Patents.

Sources

Foundational

Methyl 4-iodo-2-nitrobenzoate: Procurement Strategies, Analytical Validation, and Synthetic Workflows in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) is a highly versatile, trifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) is a highly versatile, trifunctional aromatic building block utilized extensively in modern medicinal chemistry. Featuring an ester, a nitro group, and an iodine atom on a single benzene ring, it serves as a critical intermediate for synthesizing complex heterocycles. Most notably, it is a foundational precursor in the development of quinoxalines and benzo[1,2,5]thiadiazoles, which function as potent Cholecystokinin-2 (CCK2) receptor modulators for the treatment of gastrointestinal disorders and anxiety[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic product descriptions. This whitepaper provides an authoritative framework for sourcing this compound, validating its purity upon receipt, and executing chemoselective downstream transformations with field-proven reliability.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for proper storage and handling. The presence of the heavy iodo group makes the compound susceptible to gradual photolytic degradation, necessitating specific environmental controls[3][4].

Table 1: Key Physicochemical Properties

PropertySpecification / Value
Chemical Name Methyl 4-iodo-2-nitrobenzoate
CAS Registry Number 791098-21-0
Molecular Formula C8H6INO4
Molecular Weight 307.04 g/mol
Physical Form Off-white to pale yellow solid
Storage Conditions 2-8°C (or Room Temperature), strictly protected from light
GHS Hazard Classification H315, H319, H335 (Irritant)

Data synthesized from commercial specifications[4][5].

Commercial Landscape & Supplier Evaluation

Procuring high-quality Methyl 4-iodo-2-nitrobenzoate requires evaluating suppliers based on purity guarantees, scale capabilities, and supply chain robustness. Impurities—such as the des-iodo analog (methyl 2-nitrobenzoate) resulting from incomplete iodination or photolytic cleavage—can severely disrupt downstream stoichiometric calculations and poison palladium catalysts during cross-coupling.

Table 2: Commercial Supplier Matrix

SupplierPurity GradeScale AvailabilityLogistics & Notes
4 [4]98%Research (mg to g)Standard catalog shipping; comprehensive analytical documentation provided.
6 [6]98%+Research to BulkCold-chain transportation available to prevent degradation during transit.
5 [5]High PurityResearch (g)Reliable source for fluorinated and halogenated building blocks.

Quality Control & Analytical Validation Protocol

To establish a self-validating experimental system, researchers must independently verify the integrity of the commercial reagent prior to deployment in multi-step syntheses.

Step-by-Step QC Methodology:

  • Visual & Solubility Inspection: Weigh 5 mg of the compound. It should appear as a pale yellow solid[1]. Dissolve in 1 mL of CDCl3 or DMSO-d6. Complete dissolution without particulate matter confirms the absence of inorganic salts.

  • HPLC-UV Analysis: Run the sample on a C18 reverse-phase column (Water/MeCN gradient with 0.1% TFA). Monitor at 254 nm. Causality: The nitro-aromatic chromophore absorbs strongly at 254 nm, allowing for precise integration of the main peak versus any des-iodo impurities.

  • LC-MS (ESI+) Confirmation: Ensure the presence of the parent ion. Note: Nitroaromatics often ionize poorly in positive mode; look for the sodium adduct [M+Na]+ at m/z≈330 or utilize atmospheric pressure chemical ionization (APCI).

  • 1H NMR Regiochemistry Check: Acquire a 1H NMR spectrum (400 MHz, CDCl3). You must observe a classic 1,2,4-trisubstituted splitting pattern: an isolated doublet (ortho to nitro and iodo), a doublet of doublets, and a doublet (ortho to ester). This confirms the supplier has not provided a regioisomer (e.g., methyl 5-iodo-2-nitrobenzoate).

Downstream Applications & Reactivity Workflow

The strategic value of Methyl 4-iodo-2-nitrobenzoate lies in the orthogonal reactivity of its functional groups. The workflow below illustrates the primary synthetic trajectories utilized in the development of CCK2 receptor modulators[2][7].

SynthWorkflow A Methyl 4-iodo-2-nitrobenzoate (Central Hub) B Nitro Reduction (SnCl2·2H2O) A->B Chemoselectivity D Pd-Catalyzed Coupling (Suzuki/Sonogashira) A->D C-I Activation F Ester Hydrolysis (LiOH/NaOH) A->F Saponification C Methyl 2-amino-4-iodobenzoate (Quinoxaline Precursor) B->C E 4-Substituted-2-nitrobenzoates (CCK2 Modulators) D->E G 4-Iodo-2-nitrobenzoic acid (Amide Coupling) F->G

Divergent synthetic applications of Methyl 4-iodo-2-nitrobenzoate in drug development.

Chemoselective Nitro Reduction Protocol

Context & Causality: A common requirement in drug discovery is the conversion of the nitro group to an aniline to facilitate cyclization into quinoxalines[2]. Standard catalytic hydrogenation (Pd/C, H2) is strictly contraindicated here, as it will inevitably cause hydrodeiodination (cleavage of the labile C-I bond). Instead, Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) is employed. SnCl2​ acts as a mild, chemoselective single-electron reducing agent that exclusively reduces the nitro group while leaving the aryl iodide perfectly intact[1][7].

Step-by-Step Methodology: (Adapted from validated patent literature for CCK2 modulator synthesis)[2]

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-iodo-2-nitrobenzoate (2.3 g, 7.4 mmol) in 10 mL of a 1:1 mixture of Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

    • Causality: DCM provides excellent solubility for the starting material, while EtOAc coordinates with the tin species, facilitating the electron transfer process.

  • Reagent Addition: Add SnCl2​⋅2H2​O (8.3 g, 37 mmol, 5.0 equivalents) in a single portion at room temperature.

  • Agitation: Stir the reaction mixture overnight at ambient temperature under a nitrogen atmosphere.

  • In-Process Control (IPC) & Self-Validation: Before proceeding, analyze a 10 µL aliquot via TLC (Hexanes/EtOAc). The complete disappearance of the high-Rf starting material spot and the emergence of a highly polar, UV-active lower-Rf spot confirms reaction completion.

  • Workup: Evaporate the solvents in vacuo. Resuspend the crude residue in EtOAc and carefully neutralize with saturated aqueous NaHCO3​ .

    • Causality: Neutralization precipitates the tin salts as insoluble tin oxides/hydroxides.

  • Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove the tin emulsion. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to afford Methyl 2-amino-4-iodobenzoate as a yellow solid (Expected yield: ~91-95%)[1][7].

References

  • Title: Benzo [1, 2, 5] thiadiazole compounds as cck2 modulators (WO2005012275A2)
  • Title: 791098-21-0 | Methyl 4-iodo-2-nitrobenzoate Source: BLD Pharm URL
  • Title: Quinoxaline compounds (US20050038032A1)
  • Title: Methyl 4-iodo-2-nitrobenzoate | 791098-21-0 Source: Sigma-Aldrich URL
  • Title: Quinoxaline compounds (US7304051B2)
  • Title: 89976-27-2 | Methyl 4-iodo-3-nitrobenzoate (Related Compounds)

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-iodo-2-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-iodo-2-nitrobenzoate is a valuable substituted aromatic compound that serves as a key building block in organic synthesis. Its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-2-nitrobenzoate is a valuable substituted aromatic compound that serves as a key building block in organic synthesis. Its unique trifunctional nature, featuring an iodo group, a nitro group, and a methyl ester on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceutical and materials science research. The electron-withdrawing nature of the nitro and ester groups, combined with the reactivity of the iodo substituent, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis, physical and chemical properties, and its applications as a synthetic intermediate.

Chemical Identity and Properties

IUPAC Name: methyl 4-iodo-2-nitrobenzoate[1]

CAS Number: 791098-21-0[1]

Physicochemical Data
PropertyValueSource
Molecular FormulaC₈H₆INO₄[2]
Molecular Weight307.04 g/mol N/A
AppearanceSolid[3]
Melting Point78-79 °C
Boiling Point359.5 ± 27.0 °C at 760 mmHg[3]
Storage Temperature4°C, protect from light[3]
Safety Information

Methyl 4-iodo-2-nitrobenzoate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this compound.[3]

Synthesis of Methyl 4-iodo-2-nitrobenzoate

The synthesis of Methyl 4-iodo-2-nitrobenzoate can be approached through two primary retrosynthetic pathways:

  • Nitration of a pre-existing iodinated precursor.

  • Iodination of a pre-existing nitrated precursor.

A common and logical synthetic route involves the nitration of a commercially available iodinated starting material, followed by esterification.

Synthetic Pathway

A plausible and efficient synthesis starts from 4-iodobenzoic acid. The synthesis can be broken down into two key steps: nitration and esterification.

Synthesis_Pathway Start 4-Iodobenzoic Acid Intermediate 4-Iodo-2-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Product Methyl 4-iodo-2-nitrobenzoate Intermediate->Product Esterification (Methanol, H₂SO₄ cat.)

Caption: Synthetic pathway for Methyl 4-iodo-2-nitrobenzoate.

Experimental Protocol

The following is a generalized experimental protocol based on standard organic chemistry transformations for the synthesis of related nitroaromatic esters.[4][5]

Step 1: Nitration of 4-Iodobenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 4-iodobenzoic acid to a pre-cooled mixture of concentrated sulfuric acid.

  • Slowly add a nitrating mixture (a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred suspension, ensuring the temperature is maintained below 10-15°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 2: Fischer Esterification of 4-Iodo-2-nitrobenzoic Acid

  • To a solution of 4-iodo-2-nitrobenzoic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid.[6]

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-iodo-2-nitrobenzoate.

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern (doublet, doublet of doublets).

  • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group, typically in the range of δ 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Data:

  • Signals for the six aromatic carbons, with their chemical shifts influenced by the iodo, nitro, and ester substituents.

  • A signal for the carbonyl carbon of the ester group (typically δ 160-170 ppm).

  • A signal for the methyl carbon of the ester group (typically δ 50-55 ppm).

Expected Infrared (IR) Spectral Data:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

  • C-O Stretch (Ester): Absorption bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Expected Mass Spectrometry (MS) Data:

The mass spectrum would be expected to show the molecular ion peak (M⁺) and fragmentation patterns characteristic of nitroaromatic esters. Common fragmentation pathways include the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire ester functionality (-COOCH₃).[8]

Reactivity and Synthetic Applications

Methyl 4-iodo-2-nitrobenzoate is a versatile intermediate in organic synthesis due to its multiple reactive sites.

Suzuki-Miyaura Cross-Coupling Reactions

The aryl-iodide bond is highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[9][10][11][12] This allows for the formation of a new carbon-carbon bond at the 4-position, enabling the synthesis of a wide variety of biaryl compounds. The general reactivity of aryl halides in Suzuki couplings follows the order: I > Br > Cl.[12][13]

Suzuki_Coupling Start Methyl 4-iodo-2-nitrobenzoate Product Substituted Biaryl Product Start->Product Pd Catalyst, Base Reagent Ar-B(OH)₂ Reagent->Product

Caption: Suzuki-Miyaura coupling of Methyl 4-iodo-2-nitrobenzoate.

Heck-Mizoroki Reaction

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction where the aryl iodide can react with an alkene to form a substituted alkene.[14][15][16][17] This provides a route to stilbene and cinnamate derivatives, which are important structural motifs in many biologically active molecules.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions (e.g., using SnCl₂, H₂/Pd-C). This transformation opens up a vast array of synthetic possibilities, as the resulting aniline derivative can undergo numerous reactions, including diazotization, acylation, and the formation of heterocyclic rings.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This allows for further functionalization, such as amide bond formation.

Applications in Drug Discovery and Medicinal Chemistry

Aromatic nitro compounds are important intermediates in the synthesis of a wide range of pharmaceuticals.[18] The functional groups present in Methyl 4-iodo-2-nitrobenzoate make it a valuable scaffold for the construction of complex heterocyclic systems and other molecules with potential biological activity. For instance, related nitroaromatic compounds are used in the synthesis of kinase inhibitors and other therapeutic agents. The ability to perform cross-coupling reactions at the iodo position while retaining the nitro and ester functionalities for subsequent transformations is a key advantage in the design of multi-step synthetic routes towards novel drug candidates.

Conclusion

Methyl 4-iodo-2-nitrobenzoate is a strategically important synthetic building block. Its well-defined reactivity, stemming from the interplay of its iodo, nitro, and methyl ester functional groups, provides chemists with a powerful tool for the construction of complex molecular architectures. A solid understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development, particularly in the pursuit of new therapeutic agents and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-iodo-2-nitrobenzoate — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-iodo-2-nitrobenzoate (C8H6INO4). Retrieved from [Link]

  • Wikipedia. (2023, October 24). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of poly(1,2-glycerol carbonate)-paclitaxel conjugates and their utility as a single high-dose. Retrieved from [Link]

  • ACS Publications. (n.d.). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[3.3.0]octane-2,6-dione. Retrieved from [Link]

  • Beilstein-Institut. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of monomer 9 from 4‐methyl‐2‐nitrobenzoic acid. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • PubMed. (2013, December 15). Synthesis and pharmacological evaluation of novel bisindolylalkanes analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • N. M. Zaczek & R. B. Tyszklewicz. (1986). Nitration of Methyl Benzoate.
  • MDPI. (2013, January 16). Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis and characterization of alkoxy derivatives with double-headed initiators for the preparation of poly(ε-caprolactone)-β-polyacrylonitrile (PCL-β-PAN) and poly(l-lactide). Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and evaluation of 2-phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ScienceDirect. (2004, June 3). Discovery and evaluation of potent P>1> aryl heterocycle-based thrombin inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis of Medicinally Relevant N-Heterocycles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of Methyl 4-iodo-2-nitrobenzoate in Sonogashira Cross-Coupling Reactions

Introduction: Leveraging Electron-Deficient Substrates in C-C Bond Formation The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in constructing C(sp²)-C(...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Leveraging Electron-Deficient Substrates in C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in constructing C(sp²)-C(sp) bonds.[1][2] This palladium- and copper-catalyzed reaction between aryl/vinyl halides and terminal alkynes provides a powerful pathway to synthesize conjugated enynes and arylalkynes, which are crucial scaffolds in pharmaceuticals, natural products, and advanced organic materials.[1][2][3]

This guide focuses on a particularly advantageous substrate: Methyl 4-iodo-2-nitrobenzoate . The strategic placement of two potent electron-withdrawing groups—a nitro group at the 2-position and a methyl ester at the 1-position—renders this aryl iodide highly activated towards the Sonogashira coupling. Understanding the electronic effects of these substituents is key to unlocking the full synthetic potential of this versatile building block. We will explore the mechanistic underpinnings of its enhanced reactivity and provide robust, field-proven protocols for its successful implementation in research and development settings.

Mechanistic Rationale: Why Methyl 4-iodo-2-nitrobenzoate Excels

The efficacy of an aryl halide in the Sonogashira reaction is largely dictated by the rate of the initial oxidative addition step to the palladium(0) catalyst. This step is the commitment point of the catalytic cycle and is significantly influenced by the electronic nature of the aryl halide.

The Dual Catalytic Cycle: The reaction proceeds through two interconnected catalytic cycles: one for palladium and one for copper.[4][5]

  • Palladium Cycle: A low-valent palladium(0) complex undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1][4]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. This intermediate is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.[1][6]

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(L)₂-I Pd0->Pd_Complex Oxidative Addition (Ar-I) Coupled_Complex Ar-Pd(II)(L)₂-C≡CR Pd_Complex->Coupled_Complex Transmetalation Coupled_Complex->Pd0 Product Ar-C≡CR Coupled_Complex->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Base, R-C≡CH Cu_Acetylide->Pd_Complex To Transmetalation

Caption: The dual catalytic cycle of the Sonogashira reaction.

Electronic Activation: Methyl 4-iodo-2-nitrobenzoate is an electron-deficient aryl iodide. This characteristic is key to its high reactivity:

  • Facilitated Oxidative Addition: The strongly electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups pull electron density from the aromatic ring. This makes the carbon atom of the C-I bond more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst. This significantly lowers the activation energy for the rate-limiting oxidative addition step.[7][8]

  • Leaving Group Ability: The C-I bond is inherently weaker and more polarizable than C-Br or C-Cl bonds, making iodide the most reactive halide for this transformation.[9] The combination of an excellent leaving group with strong electronic activation makes this substrate ideal for reactions under mild conditions.

Experimental Protocols

The high reactivity of Methyl 4-iodo-2-nitrobenzoate allows for flexibility in reaction conditions. Below are two robust protocols: a standard palladium/copper co-catalyzed method and a copper-free alternative designed to mitigate common side reactions.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol is a reliable starting point for most terminal alkynes and leverages the rate acceleration provided by the copper co-catalyst.

Materials & Reagents:

  • Methyl 4-iodo-2-nitrobenzoate

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or equivalent reaction vessel

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an anaerobic environment.

  • Reagent Addition: To the flask, add Methyl 4-iodo-2-nitrobenzoate (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (1-5 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF, 0.1-0.2 M concentration relative to the aryl halide) followed by the amine base (e.g., Et₃N, 2-3 equiv.) via syringe. Stir the mixture for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or warm gently (40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is highly recommended to prevent the formation of alkyne homo-coupling (Glaser coupling) byproducts, which can be a significant issue, especially with sensitive or valuable alkynes.[10][11]

Materials & Reagents:

  • Methyl 4-iodo-2-nitrobenzoate

  • Terminal Alkyne

  • Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or a bulky, electron-rich ligand like SPhos or XPhos)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Tetrabutylammonium Acetate (Bu₄NOAc))[7][12]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • Vessel and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).

  • Reagent Addition: Add Methyl 4-iodo-2-nitrobenzoate (1.0 equiv.) and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent and Alkyne: Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor progress by TLC or GC-MS (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing thoroughly with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Workflow Setup 1. Inert Atmosphere Setup (Flame-dry Schlenk, Ar/N₂) Reagents 2. Add Solid Reagents (Aryl Halide, Catalyst, Base) Setup->Reagents Solvent 3. Add Degassed Solvent & Liquid Reagents (Alkyne) Reagents->Solvent Reaction 4. Reaction (Stir at RT or Heat) Solvent->Reaction Monitor 5. Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup 6. Quench & Workup (Filter, Extract, Dry) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Characterize 8. Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for Sonogashira coupling.

Data Summary and Optimization Parameters

The choice of conditions can be tailored to optimize yield and purity. The high reactivity of Methyl 4-iodo-2-nitrobenzoate often allows for lower catalyst loadings and milder conditions compared to less activated aryl halides.

ParameterStandard Pd/Cu ProtocolCopper-Free ProtocolRationale & Expert Insight
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pd(II) pre-catalysts are often more air-stable and are reduced in situ. Pd(0) sources are used directly.
Pd Loading 1 - 3 mol%1 - 5 mol%Due to high substrate reactivity, loading can often be kept low. Start with 2 mol% and optimize if needed.
Cu Co-Catalyst CuI (1 - 5 mol%)NoneCrucial Choice: Omit copper to prevent alkyne homo-coupling. This is the most effective troubleshooting step for that side reaction.[11]
Ligand PPh₃ (from catalyst)PPh₃, SPhos, XPhosBulky, electron-rich phosphines (e.g., SPhos) can accelerate oxidative addition and reductive elimination, especially in challenging or copper-free systems.
Base Et₃N, DIPEA (amine bases)Cs₂CO₃, K₂CO₃, Bu₄NOAcAmine bases act as both a base and a solvent/ligand. Inorganic or non-nucleophilic organic bases are preferred in copper-free systems to avoid side reactions.
Solvent THF, DMF, TolueneToluene, Dioxane, DMFEnsure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and homo-coupling.
Temperature Room Temp to 60 °C60 °C to 110 °CCopper-free reactions often require more thermal energy to drive the catalytic cycle effectively.
Typical Yield 80 - 98%75 - 95%Excellent yields are expected due to the substrate's high activation.

Conclusion and Outlook

Methyl 4-iodo-2-nitrobenzoate is a superior substrate for Sonogashira cross-coupling reactions due to its pronounced electronic activation. This property translates directly into practical laboratory advantages, including high yields, mild reaction conditions, and low catalyst loadings. By understanding the mechanistic principles and selecting the appropriate protocol—either the rapid copper-co-catalyzed method or the clean copper-free alternative—researchers can reliably synthesize a diverse array of substituted arylalkynes. These products serve as valuable intermediates, paving the way for innovations in drug discovery, materials science, and chemical biology.

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). MDPI. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - ResearchGate. (2020). ResearchGate. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. (2004). Organic Chemistry Portal. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Royal Society of Chemistry. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC. National Center for Biotechnology Information. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2008). ACS Publications. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. (2004). ACS Publications. [Link]

  • Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks - Books. Royal Society of Chemistry. [Link]

  • Substituted alkyne synthesis by C-C coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. (2026). YouTube. [Link]

  • Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

  • Functionalised alkynes as starting materials to build up valuable organic scaffolds. University of Palermo. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in Sonogashira Reactions - ResearchGate. (2011). ResearchGate. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from Methyl 4-Iodo-2-nitrobenzoate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Compound Focus: Methyl 4-iodo-2-nitrobenzoate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Compound Focus: Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0)

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid generation of structurally diverse heterocyclic libraries relies heavily on the selection of versatile, multi-functional building blocks. Methyl 4-iodo-2-nitrobenzoate is a highly privileged, trifunctional hub molecule[1]. It possesses three distinct chemical handles that can be manipulated orthogonally:

  • C1-Methyl Ester: An electrophilic center primed for intramolecular cyclization or amidation.

  • C2-Nitro Group: A masked nucleophile that, upon chemoselective reduction, yields an ortho-amino ester (anthranilate) ideal for the construction of 6-membered nitrogenous heterocycles.

  • C4-Iodo Group: A highly reactive, sterically accessible handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This application note details a self-validating, field-proven workflow for converting this building block into 7-substituted quinazolin-4(3H)-ones —a core scaffold frequently found in CCK2 receptor modulators[2], kinase inhibitors, and advanced radiopharmaceuticals[3].

Synthetic Workflow & Mechanistic Insights

The divergent synthesis relies on a strict sequence of operations to prevent cross-reactivity. The nitro group must be reduced chemoselectively without cleaving the sensitive carbon-iodine bond. Following cyclocondensation to establish the quinazolinone core, the C7-iodo position is leveraged for late-stage diversification.

SyntheticWorkflow SM Methyl 4-iodo-2-nitrobenzoate (Trifunctional Hub) Intermediate Methyl 4-iodoanthranilate (Ortho-amino ester) SM->Intermediate SnCl2·2H2O Chemoselective Reduction Scaffold 7-Iodoquinazolin-4(3H)-one (Core Heterocycle) Intermediate->Scaffold Formamidine Acetate Cyclocondensation Library 7-Substituted Quinazolinones (Diverse Library) Scaffold->Library Pd-Catalyzed Cross-Coupling (e.g., Suzuki)

Caption: Synthetic workflow from Methyl 4-iodo-2-nitrobenzoate to a diverse quinazolinone library.

Causality in Reagent Selection
  • Why SnCl₂·2H₂O? Standard catalytic hydrogenation (Pd/C, H₂) will cause rapid hydrodehalogenation of the C4-iodo group. Tin(II) chloride dihydrate acts via a single-electron transfer (SET) mechanism, providing a mild, highly chemoselective reduction of the nitro group to the amine while leaving the aryl iodide completely intact[2].

  • Why Formamidine Acetate? This reagent serves as a highly efficient "C1" synthon. The newly formed aniline attacks the formamidine, followed by an intramolecular transamidation that displaces the C1-methoxy group, thermodynamically driving the formation of the aromatic pyrimidine ring.

Experimental Protocols

Protocol A: Chemoselective Reduction to Methyl 4-iodoanthranilate

This protocol includes a specialized workup to resolve the intractable tin emulsions commonly encountered in SnCl₂ reductions.

  • Reaction Setup: Dissolve Methyl 4-iodo-2-nitrobenzoate (1.0 eq, 10 mmol) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Dichloromethane (DCM) (40 mL)[2].

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq, 50 mmol) in a single portion at room temperature. The reaction is mildly exothermic.

  • Monitoring: Stir the mixture vigorously overnight (12-16 hours) at 25 °C. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material (Rf ~0.6) will be fully consumed, replaced by a highly fluorescent blue spot under 254 nm UV (Rf ~0.3).

  • Workup (Critical Step): Concentrate the solvent in vacuo. To the crude residue, add EtOAc (100 mL) and slowly pour the mixture into a vigorously stirred saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (100 mL).

  • Emulsion Resolution: To break the resulting thick white tin hydroxide emulsion, add 10% aqueous Rochelle salt (potassium sodium tartrate) and stir for 30 minutes, or filter the entire biphasic mixture through a tightly packed pad of Celite.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford Methyl 4-iodoanthranilate as a pale yellow solid (>90% yield)[3].

Protocol B: Cyclocondensation to 7-Iodoquinazolin-4(3H)-one
  • Reaction Setup: Suspend Methyl 4-iodoanthranilate (1.0 eq, 8 mmol) and formamidine acetate (3.0 eq, 24 mmol) in 2-methoxyethanol (25 mL).

  • Cyclization: Heat the mixture to reflux (125 °C) under a nitrogen atmosphere for 8 hours. The high boiling point of 2-methoxyethanol is required to overcome the activation energy of the transamidation step.

  • Isolation: Cool the reaction to room temperature. The product will precipitate directly from the reaction mixture. Add cold water (25 mL) to maximize precipitation.

  • Purification: Filter the precipitate, wash sequentially with water and cold ethanol, and dry under high vacuum to yield 7-iodoquinazolin-4(3H)-one as an off-white powder.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Because the N3-proton of the quinazolinone core is acidic (pKa ~ 8.5), a stoichiometric excess of base is required to ensure both the deprotonation of the heterocycle and the formation of the active boronate complex.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 7-iodoquinazolin-4(3H)-one (1.0 eq, 1 mmol), Aryl Boronic Acid (1.5 eq, 1.5 mmol), and K₂CO₃ (3.0 eq, 3 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL).

  • Coupling: Heat the mixture at 90 °C for 4 hours under nitrogen.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Purify the organic layer via flash column chromatography (DCM/MeOH gradient) to isolate the 7-substituted quinazolinone.

Late-Stage Functionalization: Mechanistic & Optimization Data

The C7 position of the quinazolinone core is highly electron-deficient, making the C-I bond exceptionally reactive toward oxidative addition by Pd(0).

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Complex Pd0->OA + 7-Iodoquinazolinone TM Transmetalation Complex OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination Product Release TM->RE Isomerization RE->Pd0 - 7-Ar-Quinazolinone

Caption: Catalytic cycle for late-stage Suzuki-Miyaura cross-coupling at the quinazolinone C7 position.

Optimization of the Suzuki-Miyaura Coupling

To validate the robustness of Protocol C, a catalyst and base screen was conducted using phenylboronic acid as the model coupling partner. The data below demonstrates the necessity of water-miscible solvent systems and bidentate ligands to prevent catalyst deactivation.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9042%
2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)9065%
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)9078%
4 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 94%
5Pd(dppf)Cl₂K₂CO₃Dioxane (Anhydrous)9015%

Data Interpretation: Entry 4 represents the optimal conditions. Entry 5 highlights a critical failure point: the absence of water prevents the dissolution of K₂CO₃ and the subsequent formation of the reactive "ate" complex required for the transmetalation step.

References

  • US Patent 7304051B2. "Quinoxaline compounds". Google Patents.
  • European Patent EP2363399A1. "Labelled analogues of halobenzamides as radiopharmaceuticals". Googleapis / European Patent Office.

Sources

Method

Application Notes: Methyl 4-iodo-2-nitrobenzoate as a Versatile Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Methyl 4-iodo-2-nitrobenzoate In the landscape of modern pharmaceutical development, the efficiency and versatility of starting materials are paramount. Methyl 4-iodo-2-nitrobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Methyl 4-iodo-2-nitrobenzoate

In the landscape of modern pharmaceutical development, the efficiency and versatility of starting materials are paramount. Methyl 4-iodo-2-nitrobenzoate is a highly valuable building block, engineered with a unique combination of functional groups that offer synthetic chemists a powerful toolkit for constructing complex molecular architectures. Its structure comprises three key reactive centers: an iodine atom, a nitro group, and a methyl ester. Each of these imparts distinct and controllable reactivity, allowing for sequential and orthogonal chemical transformations.

  • The Aryl Iodide: The iodine atom serves as an exceptional leaving group, making this position a prime site for palladium-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of the core scaffolds of many drug molecules.[1][2]

  • The Nitro Group: As a potent electron-withdrawing group, the nitro moiety influences the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions.[3] More importantly, it serves as a masked amine. The straightforward reduction of the nitro group to a primary aniline provides a critical handle for introducing nitrogen-containing functionalities, a common feature in a vast number of pharmaceuticals.[4]

  • The Methyl Ester: The ester group offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation, a ubiquitous linkage in biologically active compounds.

This guide provides an in-depth exploration of the key applications of methyl 4-iodo-2-nitrobenzoate, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and process development.

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging C-C bonds, particularly for creating biaryl structures common in kinase inhibitors and other targeted therapies.[2][5] The aryl iodide of methyl 4-iodo-2-nitrobenzoate makes it an ideal substrate for this transformation.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of methyl 4-iodo-2-nitrobenzoate.

  • Transmetalation: The organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)L₂-I pd0->oxidative_addition Oxidative Addition (with Ar-I) transmetalation Ar-Pd(II)L₂-Ar' oxidative_addition->transmetalation Transmetalation (with Ar'-B(OH)₂ + Base) reductive_elimination Ar-Ar' (Product) transmetalation->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)L₂-I pd0->oxidative_addition Oxidative Addition (with Ar-I) amide_complex [Ar-Pd(II)L₂(NR'R'')]⁺ oxidative_addition->amide_complex Amine Coordination & Deprotonation (with HNR'R'' + Base) reductive_elimination Ar-NR'R'' (Product) amide_complex->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration Workflow start Methyl 4-iodo- 2-nitrobenzoate step1 Suzuki Coupling (with Pyridine-3-boronic acid) start->step1 intermediate1 Methyl 4-(pyridin-3-yl)- 2-nitrobenzoate step1->intermediate1 step2 Nitro Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 Methyl 2-amino- 4-(pyridin-3-yl)benzoate (Key Intermediate) step2->intermediate2 step3 Ester Hydrolysis (LiOH) intermediate2->step3 intermediate3 2-Amino-4-(pyridin-3-yl) benzoic Acid step3->intermediate3 step4 Amide Coupling (with a desired amine, e.g., using HATU/DIPEA) intermediate3->step4 final_product Final Amide Product (Pharmaceutical Target) step4->final_product

Sources

Application

reaction conditions for Buchwald-Hartwig amination with Methyl 4-iodo-2-nitrobenzoate

An Application Note and Protocol for the Palladium-Catalyzed Buchwald-Hartwig Amination of Methyl 4-iodo-2-nitrobenzoate Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Palladium-Catalyzed Buchwald-Hartwig Amination of Methyl 4-iodo-2-nitrobenzoate

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a particularly challenging yet valuable substrate: Methyl 4-iodo-2-nitrobenzoate. The synthesis of substituted 4-amino-2-nitrobenzoates is of significant interest as these compounds are precursors to a variety of complex heterocyclic structures and pharmacologically active agents.

The amination of this substrate presents a unique set of challenges that require careful consideration of reaction parameters. The molecule contains three key features that dictate the optimal reaction conditions:

  • An Aryl Iodide: Typically the most reactive aryl halide in palladium-catalyzed couplings, facilitating the initial oxidative addition step.[2]

  • An Electron-Deficient Aromatic Ring: Substituted with two strong electron-withdrawing groups (nitro and ester), which enhances its reactivity toward oxidative addition.

  • Sensitive Functional Groups: The presence of a methyl ester, which is susceptible to hydrolysis under strongly basic conditions, and a nitro group, which can be reduced under certain catalytic conditions, necessitates a carefully balanced system.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reaction, a detailed experimental protocol, and insights into overcoming the specific challenges posed by this substrate.

Reaction Principle and Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle.[1][2] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.

Buchwald_Hartwig_Cycle cluster_reactants pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination catalyst_regen L-Pd(0) base_h [Base-H]⁺ X⁻ amido_complex->base_h catalyst_regen->pd0 Catalyst Regeneration aryl_halide Ar-X aryl_halide->pd0 amine HNR¹R² amine->oa_complex base Base base->oa_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Methyl 4-iodo-2-nitrobenzoate:

  • Catalyst and Ligand Selection: The success of this transformation hinges on the ligand. While first-generation ligands like DPPF and BINAP were groundbreaking, modern sterically hindered, electron-rich dialkylbiaryl phosphine ligands are now the standard for challenging substrates.[1] Ligands such as XPhos or BrettPhos are highly effective as their bulk promotes the reductive elimination step and their electron-donating nature facilitates the oxidative addition.[4] Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly employed sources of the active Pd(0) catalyst.[2]

  • Base Compatibility: This is the most critical parameter for this substrate. Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while common in many Buchwald-Hartwig reactions, can readily hydrolyze the methyl ester of the substrate or product.[3] Therefore, milder inorganic bases are required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices. They are sufficiently basic to deprotonate a wide range of amines upon coordination to the palladium center but are generally compatible with ester functionalities.[2] Cs₂CO₃ offers the additional advantage of good solubility in common organic solvents.[2]

  • Solvent and Temperature: Anhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and base. Toluene and 1,4-dioxane are the most commonly used solvents, providing good solubility for the reagents and stability at the required reaction temperatures.[5] Typical reaction temperatures range from 80-110 °C to ensure a reasonable reaction rate.[2]

  • Nitro Group Tolerance: Historically, nitroarenes were considered incompatible with the low-valent palladium catalysts used in cross-coupling, leading to concerns about reduction of the nitro group. However, significant advances have demonstrated that the Buchwald-Hartwig amination of nitroarenes is not only possible but efficient, particularly with modern dialkyl(biaryl)phosphine or N-heterocyclic carbene (NHC) ligands.[6][7] These advanced catalyst systems favor the desired C-N coupling pathway over potential side reactions involving the nitro group.

Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the amination of Methyl 4-iodo-2-nitrobenzoate.

ComponentRecommended Choice(s)Rationale & Key Considerations
Aryl Halide Methyl 4-iodo-2-nitrobenzoateHighly activated towards oxidative addition. Ensure high purity.
Amine Primary or Secondary Amine (1.2-1.5 equiv.)A slight excess of the amine is used to drive the reaction to completion.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard, reliable sources for generating the active Pd(0) catalyst in situ.[2]
Ligand XPhos (2-4 mol%) or BrettPhos (2-4 mol%)Bulky, electron-rich ligands that promote high catalytic activity and are effective for challenging substrates.[4][5]
Base Cs₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)Effective bases that are compatible with the ester functional group, preventing hydrolysis.[2]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents with good solvating properties for the reagents at elevated temperatures.[5]
Temperature 100-110 °CProvides sufficient thermal energy for efficient catalysis without promoting significant substrate decomposition.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

Detailed Experimental Protocol

This protocol provides a step-by-step method for the amination of Methyl 4-iodo-2-nitrobenzoate with a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale.

Materials:

  • Methyl 4-iodo-2-nitrobenzoate (1.0 mmol, 307.0 mg)

  • Amine (e.g., Morpholine) (1.2 mmol, 104.5 mg, 105 µL)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Sources

Method

Application Notes &amp; Protocols: Methyl 4-iodo-2-nitrobenzoate in Advanced Materials Science Research

Executive Summary Methyl 4-iodo-2-nitrobenzoate (CAS No. 791098-21-0) is a strategically functionalized aromatic compound poised for significant applications in materials science.[1][2] While not a commonplace bulk mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-iodo-2-nitrobenzoate (CAS No. 791098-21-0) is a strategically functionalized aromatic compound poised for significant applications in materials science.[1][2] While not a commonplace bulk material, its value lies in its utility as a versatile precursor for the synthesis of high-performance functional materials. The molecule's architecture, featuring an aryl-iodide, a nitro group, and a methyl ester, offers three distinct points for chemical manipulation. This guide provides an in-depth exploration of its potential, focusing on its application in the synthesis of conjugated polymers and as a precursor for functionalized Metal-Organic Frameworks (MOFs). We will delve into the causality behind its reactivity and provide detailed, field-proven protocols for its use, intended for researchers and scientists in materials development and organic synthesis.

PropertyValueReference(s)
CAS Number 791098-21-0[1][2]
Molecular Formula C₈H₆INO₄[1][3]
Molecular Weight 307.04 g/mol [1][3]
Appearance Typically a yellow crystalline powder or solid[4]
Melting Point 100.0 - 106.0 °C[4]
Key Functional Groups Methyl Ester (-COOCH₃), Aryl-Iodide (-I), Nitro Group (-NO₂)[3]

The Strategic Importance of Ortho-Substituted Functional Groups

The utility of Methyl 4-iodo-2-nitrobenzoate in materials synthesis is not accidental; it is a direct consequence of the specific nature and placement of its functional groups. Understanding their individual and collective roles is crucial for designing successful experiments.

  • The Aryl-Iodide Moiety (C-I Bond): The carbon-iodine bond is the primary site for forming new carbon-carbon bonds. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Sonogashira, and Heck.[5] This reactivity allows for the precise and efficient construction of complex π-conjugated systems, which are the backbones of organic electronic materials.[5][6]

  • The Nitro Group (-NO₂): The nitro group serves a dual purpose. Firstly, as a potent electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring.[7] This electronic modulation can be used to tune the bandgap and charge transport characteristics of resulting polymers or materials. Secondly, the nitro group is a versatile synthetic handle. It can be readily reduced to an amine (-NH₂) group, which opens up a vast landscape of subsequent chemical modifications, including amidation, imine formation, or diazotization, enabling the grafting of other functionalities.[8]

  • The Methyl Ester (-COOCH₃): This group primarily acts as a protected form of a carboxylic acid. Through a simple hydrolysis (saponification) reaction, it can be converted into a carboxylate group (-COO⁻). This functionality is the cornerstone of Metal-Organic Framework chemistry, where carboxylates act as the "struts" or "linkers" that coordinate with metal ions to build porous, crystalline frameworks.[9][10]

Caption: Reactive sites of Methyl 4-iodo-2-nitrobenzoate.

Application Area 1: Synthesis of Functional Conjugated Polymers

The aryl-iodide functionality makes Methyl 4-iodo-2-nitrobenzoate an ideal candidate as a monomer for creating conjugated polymers through cross-coupling reactions. These materials are central to research in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The following protocol details a representative Sonogashira coupling polymerization.

Protocol: Synthesis of a Poly(arylene-ethynylene) Derivative

This protocol describes the palladium/copper-catalyzed Sonogashira coupling of Methyl 4-iodo-2-nitrobenzoate with an aromatic di-alkyne, such as 1,4-diethynylbenzene, to produce a functional polymer.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is standard for Sonogashira couplings. The palladium complex is the primary catalyst for the C-C bond formation, while the copper(I) iodide acts as a co-catalyst to facilitate the activation of the alkyne.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction, driving the catalytic cycle forward.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent quenching of the catalyst and reactants. Oxygen can lead to oxidative side reactions, particularly the homocoupling of alkynes.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all steps must be performed under an inert atmosphere of nitrogen or argon.

Materials & Reagents:

  • Methyl 4-iodo-2-nitrobenzoate (1.0 equiv)

  • 1,4-Diethynylbenzene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Anhydrous, deoxygenated triethylamine (Et₃N)

  • Anhydrous, deoxygenated tetrahydrofuran (THF)

  • Methanol (for precipitation)

  • Schlenk flask and line, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Setup: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add Methyl 4-iodo-2-nitrobenzoate (1.0 equiv), 1,4-diethynylbenzene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated THF and triethylamine via syringe in a 4:1 ratio (v/v) to achieve a monomer concentration of approximately 0.1 M.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then slowly heat to 60 °C. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gel Permeation Chromatography (GPC). The reaction is typically complete within 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues.

  • Precipitation: Slowly pour the filtered solution into a beaker of vigorously stirring methanol (at least 10x the volume of the reaction solvent). The polymer will precipitate as a solid.

  • Purification: Collect the solid polymer by vacuum filtration. Wash the polymer extensively with methanol to remove any remaining monomers and oligomers. Further purification can be achieved by redissolving the polymer in a minimal amount of THF and re-precipitating into methanol.

  • Drying: Dry the purified polymer under high vacuum at 40 °C overnight.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A 1. Flame-dry Schlenk Flask under N₂ B 2. Add Monomers, Pd/Cu Catalysts A->B C 3. Add Anhydrous THF/Et₃N Solvent B->C D 4. Heat to 60°C (24-48h) C->D E 5. Cool & Filter through Celite D->E F 6. Precipitate Polymer in Methanol E->F G 7. Collect & Wash Polymer Solid F->G H 8. Dry under High Vacuum G->H

Caption: Workflow for Sonogashira Polymerization.

Application Area 2: Precursor for Functionalized Metal-Organic Frameworks (MOFs)

MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis.[10][11] The properties of a MOF are dictated by its metal centers and organic linkers. By first hydrolyzing Methyl 4-iodo-2-nitrobenzoate to its corresponding carboxylic acid, a custom linker is created that can introduce both iodo and nitro functionalities directly onto the internal surfaces of the MOF.

Protocol 1: Hydrolysis to 4-Iodo-2-nitrobenzoic Acid

Rationale: Standard base-catalyzed hydrolysis (saponification) is a robust and high-yielding method to convert the methyl ester into a carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid linker.

Materials & Reagents:

  • Methyl 4-iodo-2-nitrobenzoate

  • Methanol (or THF/Water mixture)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 equiv)

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-iodo-2-nitrobenzoate in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification: Add NaOH (2.0 equiv) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH is ~2. A precipitate of 4-iodo-2-nitrobenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Solvothermal Synthesis of a Zn-(4-iodo-2-nitrobenzoate) MOF

Rationale: Solvothermal synthesis uses sealed reaction vessels and elevated temperatures to increase the solubility of reactants and promote the growth of high-quality single crystals. Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for this method and it can also act as a template during crystal formation.

Materials & Reagents:

  • 4-Iodo-2-nitrobenzoic acid (linker)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (metal source)

  • N,N-Dimethylformamide (DMF)

  • Glass vials with Teflon-lined caps

Step-by-Step Methodology:

  • Reagent Solution: In a 20 mL scintillation vial, dissolve 4-iodo-2-nitrobenzoic acid (e.g., 60 mg) and Zn(NO₃)₂·6H₂O (e.g., 90 mg, ~1.5 equiv relative to linker) in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.

  • Sealing: Securely cap the vial.

  • Heating: Place the vial in a programmable laboratory oven. Heat the oven to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool slowly to room temperature over 12 hours. Slow cooling is critical for obtaining well-defined crystals.

  • Isolation: Carefully decant the mother liquor. Wash the resulting crystals by immersing them in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted starting materials trapped within the pores.

  • Solvent Exchange & Activation: To prepare the MOF for analysis (e.g., gas sorption), the high-boiling DMF must be exchanged with a more volatile solvent like acetone or chloroform. Immerse the crystals in the new solvent for 24 hours, replacing the solvent several times.

  • Activation: After solvent exchange, "activate" the MOF by heating it under high vacuum to remove all solvent molecules from the pores, making the internal surface area accessible.

G Start Methyl 4-iodo-2-nitrobenzoate Hydrolysis Protocol 1: Base Hydrolysis (NaOH) & Acidification (HCl) Start->Hydrolysis Linker 4-Iodo-2-nitrobenzoic Acid (Organic Linker) Hydrolysis->Linker MOFSynth Protocol 2: Solvothermal Synthesis with Zn(NO₃)₂ in DMF Linker->MOFSynth Washing Washing & Solvent Exchange MOFSynth->Washing Activation Thermal Activation under Vacuum Washing->Activation FinalMOF Activated, Functionalized MOF Activation->FinalMOF

Caption: Overall workflow from precursor to functional MOF.

Characterization of Synthesized Materials

A self-validating protocol requires rigorous characterization to confirm the identity and properties of the final material.

TechniquePurpose for Polymer SynthesisPurpose for MOF Synthesis
Nuclear Magnetic Resonance (NMR) Confirm polymer structure and end-group fidelity.Confirm linker integrity after hydrolysis and MOF digestion.
Gel Permeation Chromatography (GPC) Determine average molecular weight and polydispersity (PDI).N/A
FT-IR Spectroscopy Confirm presence of key functional groups (e.g., C≡C, -NO₂).Confirm coordination of carboxylate to metal (shift in C=O).
UV-Vis Spectroscopy Analyze electronic properties and conjugation length.Analyze electronic properties of the framework.
Thermogravimetric Analysis (TGA) Determine thermal stability and degradation temperature.Determine thermal stability and solvent loss upon activation.
Powder X-Ray Diffraction (PXRD) N/AConfirm crystallinity and phase purity of the bulk MOF sample.
Gas Sorption Analysis (N₂) N/ADetermine surface area (BET) and porosity of the activated MOF.

Conclusion and Future Outlook

Methyl 4-iodo-2-nitrobenzoate represents a powerful and versatile building block for the rational design of advanced functional materials. Its strategically placed reactive sites allow for its incorporation into both conjugated polymers and Metal-Organic Frameworks through well-established synthetic methodologies. The protocols provided herein serve as a robust starting point for researchers to explore these applications. Future research could involve utilizing the pendant nitro and iodo groups for extensive post-synthetic modification, creating bifunctional catalysts, selective sensors, or materials with tunable electronic properties for next-generation devices. The principles outlined in this guide empower materials scientists to leverage this unique precursor to achieve precise control over material structure and function at the molecular level.

References

  • Munn, A. S., Dunne, P. W., & Lester, E. (2014). Instant MOFs: continuous synthesis of metal–organic frameworks by rapid solvent mixing. Chemical Communications, 50(42), 5640-5642. Retrieved from [Link]

  • Jadhav, H. S., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Materials, 16(3), 963. Retrieved from [Link]

  • Kandiah, M., et al. (2010). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Materials, 3(1), 292-311. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate. Retrieved from [Link]

  • Research and Reviews. (2019). Metal Organic Frameworks. Retrieved from [Link]

  • Varshney, A., Prajapati, K., & Jain, N. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry, 23(3), 1327-1330. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. Retrieved from [Link]

  • Vandenbergh, J., et al. (2014). Photo-induced copper-mediated radical polymerization of methyl acrylate in flow. Polymer Chemistry, 5(7), 2494-2502. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-iodo-2-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of monomer 9 from 4-methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • Wu, H., et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Methyl 2-hydroxy-4-iodobenzoate. Retrieved from [Link]

  • Ponomarenko, S. A., & Perepichka, D. F. (2010). Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. Polymer Science Series C, 52(2), 115-165. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-iodo-2-nitrobenzoate — Chemical Substance Information. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Coombes, R. G., & Russell, L. W. (1982). Reactivity of Metal Nitrates. DTIC. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

Sources

Application

Application Note: Advanced Stille Cross-Coupling of Methyl 4-iodo-2-nitrobenzoate

Executive Summary The Stille cross-coupling reaction remains a cornerstone in late-stage functionalization and complex API (Active Pharmaceutical Ingredient) synthesis due to its broad functional group tolerance and pred...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stille cross-coupling reaction remains a cornerstone in late-stage functionalization and complex API (Active Pharmaceutical Ingredient) synthesis due to its broad functional group tolerance and predictable scalability[1]. This application note provides an in-depth, self-validating protocol for the cross-coupling of Methyl 4-iodo-2-nitrobenzoate with tributyl(vinyl)stannane to yield Methyl 2-nitro-4-vinylbenzoate .

By leveraging the unique electronic properties of the substrate and employing a CuI-accelerated catalytic system, this guide ensures high yields, suppresses side reactions, and provides a robust solution for toxic organotin byproduct removal.

Mechanistic Rationale & Experimental Design

To achieve reproducible success, it is critical to understand the causality behind the reaction parameters rather than simply following a recipe.

Substrate Activation & Catalyst Selection

Methyl 4-iodo-2-nitrobenzoate is a highly electron-deficient aryl iodide. The presence of the electron-withdrawing ester (para to the iodide) and nitro group (meta to the iodide) significantly lowers the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C-I bond[1]. Because oxidative addition is exceptionally fast for this substrate, bulky, electron-rich phosphine ligands (which are mandatory for aryl chlorides) are unnecessary. Therefore, the classic and cost-effective Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the optimal catalyst[2].

Overcoming the Rate-Limiting Step: The "Copper Effect"

In the Stille coupling of aryl iodides, transmetalation is typically the rate-limiting step. The addition of a catalytic amount of Copper(I) Iodide (CuI) drastically accelerates the reaction via the "Copper Effect"[3]. This occurs through two synergistic pathways:

  • Phosphine Scavenging: CuI coordinates with dissociated triphenylphosphine ligands, preventing them from re-coordinating to the Pd(II) intermediate, thus keeping the palladium center coordinatively unsaturated and highly reactive.

  • Sn-Cu Exchange: CuI undergoes a rapid transmetalation with the organostannane to form a highly nucleophilic organocopper intermediate. This species transfers the vinyl group to the Pd(II) center orders of magnitude faster than the parent stannane[3].

Solvent Polarity

Dimethylformamide (DMF) is selected as the solvent. Its high polarity stabilizes the transition states during the transmetalation step and fully dissolves the CuI co-catalyst, ensuring a homogeneous and efficient catalytic cycle[4].

Catalytic Cycle Visualization

StilleMechanism Pd0 Pd(0)(PPh3)2 Active Catalyst OxAdd Oxidative Addition + Ar-I Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar)(I)(PPh3)2 OxAdd->PdII_1 TransMet Transmetalation + R-Cu (via Sn-Cu exchange) - CuI PdII_1->TransMet PdII_2 Trans-Pd(II)(Ar)(R)(PPh3)2 TransMet->PdII_2 Isomerization Isomerization PdII_2->Isomerization PdII_3 Cis-Pd(II)(Ar)(R)(PPh3)2 Isomerization->PdII_3 RedElim Reductive Elimination - Ar-R (Product) PdII_3->RedElim RedElim->Pd0

Catalytic cycle of the Stille coupling highlighting the CuI-accelerated transmetalation step.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, validating the choice of the final protocol parameters.

Table 1: Optimization of Reaction Conditions for Methyl 4-iodo-2-nitrobenzoate

EntryCatalyst (5 mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄NoneToluene1002445
2Pd(PPh₃)₄CuI (10 mol%)Toluene1001278
3 Pd(PPh₃)₄ CuI (10 mol%) DMF 80 8 94
4Pd(OAc)₂ / PPh₃CuI (10 mol%)DMF80885
5Pd(PPh₃)₄CuI (10 mol%)DMF254815

Note: Yields determined by quantitative HPLC. Entry 3 demonstrates the optimal balance of solvent polarity and the CuI additive effect, achieving maximum conversion in the shortest timeframe.

Step-by-Step Experimental Protocol

Reaction: Methyl 4-iodo-2-nitrobenzoate + Tributyl(vinyl)stannane Methyl 2-nitro-4-vinylbenzoate

Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
Methyl 4-iodo-2-nitrobenzoate307.041.0 eq3.07 g
Tributyl(vinyl)stannane317.101.2 eq3.81 g (3.50 mL)
Pd(PPh₃)₄1155.560.05 eq0.58 g
CuI190.450.10 eq0.19 g
Anhydrous DMFN/A0.2 M50 mL
Step 1: System Preparation & Degassing
  • Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum.

  • Add Methyl 4-iodo-2-nitrobenzoate (3.07 g) and anhydrous DMF (50 mL) to the flask.

  • Self-Validation Check: Ensure complete dissolution. The solution should be pale yellow.

  • Sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Pd(0) is highly sensitive to oxygen, which causes premature catalyst deactivation and promotes undesired stannane homocoupling[5].

Step 2: Catalyst & Reagent Addition
  • Briefly remove the septum under a positive flow of inert gas and add Pd(PPh₃)₄ (0.58 g) and CuI (0.19 g).

  • Reseal the flask and sparge for an additional 5 minutes.

  • Add Tributyl(vinyl)stannane (3.50 mL) dropwise via a gas-tight syringe.

Step 3: Reaction Execution & In-Process Validation
  • Transfer the flask to a pre-heated oil bath at 80 °C.

  • Visual Validation: The reaction mixture will initially appear golden-yellow/orange. A persistent yellow/brown solution indicates an active catalytic cycle. Warning: If the solution turns completely opaque black within the first 30 minutes, this indicates Pd-black precipitation due to oxygen contamination or inactive catalyst.

  • Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes). The starting material is UV-active. Stain the TLC plate with aqueous KMnO₄; the product's vinyl group will rapidly reduce the stain, appearing as a bright yellow spot on a purple background.

Step 4: Quenching & Organotin Scavenging (Critical Safety Step)

Organotin byproducts are highly toxic and notoriously difficult to separate from the product via standard chromatography[5].

  • Once TLC indicates complete consumption of the aryl iodide (approx. 8 hours), cool the flask to room temperature.

  • Add 20 mL of a saturated aqueous solution of Potassium Fluoride (KF) and stir vigorously for 45 minutes.

  • Self-Validation Check: A thick, white precipitate will form. Causality: The fluoride ions react with the soluble tributyltin iodide byproduct to form polymeric tributyltin fluoride (Bu₃SnF), which is highly insoluble in both aqueous and organic phases.

Step 5: Extraction & Purification
  • Filter the biphasic mixture through a 2-inch pad of Celite in a sintered glass funnel to remove the Bu₃SnF precipitate and any Pd black. Wash the filter cake thoroughly with Ethyl Acetate (3 x 30 mL).

  • Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract with Ethyl Acetate (2 x 20 mL).

  • Wash the combined organic layers with water (3 x 50 mL) to remove DMF, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes gradient) to afford Methyl 2-nitro-4-vinylbenzoate as a pale yellow solid.

References

  • [1] Stille reaction - Wikipedia. Wikipedia. Available at: [Link]

  • [2] Advances in the Stille Cross-Coupling Reaction. Organic Syntheses, 2011, 88, 197. Available at:[Link]

  • [3] Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics - ACS Publications. Available at:[Link]

  • [4] Organic Synthesis in Ionic Liquids: The Stille Coupling. Organic Letters - ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 4-iodo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Utility of Methyl 4-iodo-2-nitrobenzoate in Palladium-Catalyzed Cross-Coupling Methyl 4-iodo-2-nitrobenzoate is a versatile buil...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Methyl 4-iodo-2-nitrobenzoate in Palladium-Catalyzed Cross-Coupling

Methyl 4-iodo-2-nitrobenzoate is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its structure incorporates several key features that make it an excellent substrate for palladium-catalyzed cross-coupling reactions. The presence of an aryl iodide provides a highly reactive site for oxidative addition to a palladium(0) center, often serving as the rate-determining step in many catalytic cycles.[1][2] The electron-withdrawing nitro group, positioned ortho to the iodine, can influence the electronic properties of the aryl ring, potentially affecting reaction rates and regioselectivity. Furthermore, the methyl ester offers a site for subsequent chemical modification.

This guide provides an in-depth exploration of several key palladium-catalyzed reactions utilizing Methyl 4-iodo-2-nitrobenzoate, offering detailed mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors. The reactions covered—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—represent a fundamental toolkit for the construction of complex molecular architectures from this readily available starting material.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds.[1][2] The reaction couples an organoboron reagent, typically a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, in this case, Methyl 4-iodo-2-nitrobenzoate, to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product RedElim->Product Aryl_I Methyl 4-iodo-2-nitrobenzoate Aryl_I->OxAdd Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation

Suzuki-Miyaura Catalytic Cycle
Application Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)-2-nitrobenzoate

This protocol details the Suzuki-Miyaura coupling of Methyl 4-iodo-2-nitrobenzoate with (4-methoxyphenyl)boronic acid.

Materials:

  • Methyl 4-iodo-2-nitrobenzoate

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-iodo-2-nitrobenzoate (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired biaryl product.

Quantitative Data Summary (Representative):

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O804-685-95
Pd(PPh₃)₄Na₂CO₃DME/H₂O90680-90

II. Heck Reaction: Olefination of an Aryl Halide

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][4] This transformation is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Insight

The catalytic cycle for the Heck reaction involves the following key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl iodide.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Migratory_Insertion Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L_n-I Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdH H-Pd(II)L_n-I Beta_Hydride->PdH Product Substituted Alkene Beta_Hydride->Product RedElim Reductive Elimination RedElim->Pd0 Aryl_I Methyl 4-iodo-2-nitrobenzoate Aryl_I->OxAdd Alkene Alkene (e.g., Styrene) Alkene->Migratory_Insertion Base Base (e.g., Et₃N) Base->RedElim Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)L_n-NR₂ Amine_Coord->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Arylamine RedElim->Product Aryl_I Methyl 4-iodo-2-nitrobenzoate Aryl_I->OxAdd Amine Amine (R₂NH) + Base Amine->Amine_Coord

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of Suzuki reactions with Methyl 4-iodo-2-nitrobenzoate

Technical Support Center: Troubleshooting Guide for Suzuki-Miyaura Couplings Substrate Profiling: Methyl 4-iodo-2-nitrobenzoate Before troubleshooting, it is critical to understand the electronic and steric environment o...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for Suzuki-Miyaura Couplings

Substrate Profiling: Methyl 4-iodo-2-nitrobenzoate

Before troubleshooting, it is critical to understand the electronic and steric environment of your substrate. In Methyl 4-iodo-2-nitrobenzoate , the iodine atom at the C4 position is highly activated for oxidative addition due to the electron-withdrawing nature of the para-methyl ester and meta-nitro groups. However, the ortho-nitro group exerts a powerful inductive (-I) and resonance (-M) pull on the C1 ester carbonyl. This makes the ester exceptionally electrophilic and highly susceptible to nucleophilic attack (saponification) by aqueous bases.

Understanding these competing pathways is the key to optimizing your yield.

Frequently Asked Questions (FAQs) & Root Cause Analysis

Q1: Why is my primary product the biaryl carboxylic acid instead of the desired biaryl methyl ester? Root Cause: Base-catalyzed ester hydrolysis (saponification). Standard Suzuki-Miyaura conditions utilize aqueous inorganic bases (e.g., Na2​CO3​ , K2​CO3​ , or NaOH ) and high temperatures. The ortho-nitro group heavily activates the adjacent methyl ester, causing hydroxide ions in the aqueous mixture to rapidly hydrolyze the ester before or during the catalytic cycle. Solution: Eliminate water and hydroxide from your system. Switch to an anhydrous, organic-soluble base such as Potassium Trimethylsilanolate (TMSOK) in anhydrous THF. TMSOK is sufficiently basic to activate the boronic ester for transmetalation but avoids the irreversible saponification pathway ()[1][2].

Q2: My starting material is completely consumed, but LC-MS shows high levels of methyl 2-nitrobenzoate. Why is the iodine being stripped off? Root Cause: Protodehalogenation (Deiodination). Because your substrate is highly electron-deficient, the initial oxidative addition of Pd(0) into the C–I bond is extremely fast. However, if the subsequent transmetalation step is sluggish (often due to poorly soluble bases or sterically hindered boronic acids), the long-lived Pd(II)-aryl intermediate will undergo competitive protonation or reduction, yielding the deiodinated arene. Solution: You must accelerate the transmetalation and reductive elimination steps. Utilize a highly electron-rich, bulky dialkylbiaryl phosphine ligand like SPhos or XPhos . These ligands promote the formation of highly active monoligated Pd(0) species and accelerate transmetalation, outcompeting the dehalogenation pathway ()[3][4].

Q3: I am observing significant amounts of aryl homocoupling. How do I prevent this? Root Cause: Homocoupling of highly active aryl iodides is typically triggered by oxygen ingress (which oxidizes Pd to facilitate homocoupling) or an imbalance in the transmetalation equilibrium caused by excess boronic acid. Solution: Implement strict Schlenk techniques or use a glovebox. Degas all solvents via the freeze-pump-thaw method and strictly control the stoichiometry of your boronic ester (limit to 1.1 – 1.2 equivalents).

Mechanistic Pathway Visualization

Mechanism Start Methyl 4-iodo-2-nitrobenzoate + Pd(0) Catalyst OxAdd Oxidative Addition (Very Fast) Start->OxAdd PdII Pd(II)-Aryl Complex OxAdd->PdII Hydrolysis Side Reaction: Saponification (Aqueous Bases) PdII->Hydrolysis H2O / OH- Dehal Side Reaction: Protodeiodination (Slow Transmetalation) PdII->Dehal H+ / e- Transmetalation Transmetalation (TMSOK + Boronic Ester) PdII->Transmetalation Anhydrous Base RedElim Reductive Elimination (SPhos Ligand) Transmetalation->RedElim Product Desired Biaryl Methyl Ester RedElim->Product

Fig 1: Catalytic cycle of Methyl 4-iodo-2-nitrobenzoate highlighting competing side reactions.

Quantitative Data: Base & Solvent Optimization

The following table summarizes the causal relationship between the chosen base/solvent system and the resulting product distribution for this specific substrate.

Base System (1.5 eq)Solvent SystemTemp (°C)Desired Ester Yield (%)Hydrolyzed Acid Yield (%)Deiodination (%)
Na2​CO3​ (aq)Dioxane / H2​O (4:1)80< 5> 85~ 10
K3​PO4​ (aq)THF / H2​O (10:1)60157015
K3​PO4​ (anhydrous)Toluene (Anhydrous)8045< 540
TMSOK (anhydrous) THF (Anhydrous) 25 > 90 0 < 5

Note: Anhydrous K3​PO4​ prevents hydrolysis but its poor solubility in toluene leads to slow transmetalation, resulting in high deiodination. TMSOK in THF solves both issues simultaneously.

Self-Validating Experimental Protocol

This protocol utilizes an anhydrous homogeneous base (TMSOK) and an electron-rich ligand (SPhos) to ensure rapid transmetalation while fully suppressing ester hydrolysis.

Self-Validation Checkpoint: Before adding the Palladium catalyst, stir the substrate, boronic ester, and TMSOK in THF for 30 minutes. Analyze an aliquot by LC-MS. If the methyl ester remains entirely intact, your reagents are suitably anhydrous, and you may proceed with the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube or vial (inside a nitrogen-filled glovebox), add Methyl 4-iodo-2-nitrobenzoate (1.0 equiv, 1.0 mmol), the desired aryl boronic pinacol ester (1.2 equiv, 1.2 mmol), Pd(OAc)2​ (2 mol %), and SPhos (4 mol %).

  • Solvent Addition: Seal the vessel with a PTFE-lined septum. Remove from the glovebox and connect to a Schlenk line. Add anhydrous, rigorously degassed THF (5.0 mL, 0.2 M) via syringe. Stir for 5 minutes to ensure dissolution.

  • Base Addition: Add a solution of Potassium Trimethylsilanolate (TMSOK, 1.5 equiv, 1.5 mmol) dissolved in 1.0 mL of anhydrous THF dropwise over 2 minutes.

  • Reaction Execution: Stir the homogeneous reaction mixture at 25 °C (room temperature). Monitor via TLC or LC-MS. Complete consumption of the aryl iodide typically occurs within 1 to 2 hours.

  • Quench & Isolation: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

ExperimentalWorkflow Step1 1. Reagent Setup Pd(OAc)2, SPhos, Boronic Ester, Ar-I Step2 2. Solvent Addition Add Anhydrous THF Stir 10 min Step1->Step2 Step3 3. Base Addition Add TMSOK (1.5 eq) in one portion Step2->Step3 Step4 4. Reaction Stir at 25 °C for 2 hrs Monitor by LC-MS Step3->Step4 Step5 5. Quench & Isolate Filter through Celite Concentrate & Purify Step4->Step5

Fig 2: Step-by-step anhydrous Suzuki-Miyaura experimental workflow using TMSOK.

References

  • Delaney, C. P., Kassel, V. M., & Denmark, S. E. (2019). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(1), 73-80. URL:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

Sources

Optimization

how to prevent de-iodination of Methyl 4-iodo-2-nitrobenzoate during a reaction

A Guide to Preventing De-iodination During Synthetic Transformations Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-iodo-2-nitrobenzoate. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing De-iodination During Synthetic Transformations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-iodo-2-nitrobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of de-iodination during chemical reactions. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Understanding the Challenge: The Fragile C-I Bond

Methyl 4-iodo-2-nitrobenzoate is a valuable building block in organic synthesis, particularly for introducing a substituted nitrophenyl moiety via cross-coupling reactions. However, the very features that make it reactive also render it susceptible to de-iodination, the undesired replacement of the iodine atom with a hydrogen atom. This side reaction lowers the yield of the desired product and complicates purification.

The primary driver for this undesired reactivity is the electron-deficient nature of the aromatic ring. The potent electron-withdrawing effects of the nitro group and the methyl ester group make the ipso-carbon (the carbon atom bonded to the iodine) highly electrophilic. This, combined with the inherent weakness of the carbon-iodine bond, creates a molecule prone to reductive de-iodination under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of de-iodination in palladium-catalyzed cross-coupling reactions?

A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[1][2] This Pd-H species can then participate in a competing catalytic cycle, leading to the hydrodehalogenated byproduct.

Q2: Which types of reactions are most prone to de-iodination with this substrate?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly susceptible. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Given that our substrate is an aryl iodide, it is in the most reactive category for this side reaction.

Q3: Can light or temperature contribute to de-iodination?

A3: Yes, both can play a significant role. The C-I bond is relatively weak and can be susceptible to homolytic cleavage, especially in electron-rich systems or upon exposure to heat or UV light, potentially leading to radical-mediated de-iodination.[3] Nitroaromatic compounds are also known to be photosensitive and can undergo degradation under UV irradiation.[4][5] It is a standard practice to assess the photostability of new drug substances and products.[6]

Troubleshooting Guide: Minimizing De-iodination

This section provides actionable strategies to mitigate de-iodination in your reactions involving Methyl 4-iodo-2-nitrobenzoate.

Issue 1: Significant De-iodination Observed in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
  • Potential Cause A: Inappropriate Ligand Choice. The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus the undesired de-iodination.

    • Solution: Switch to bulkier, more electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biaryl phosphine ligands (often referred to as Buchwald ligands) are known to promote the desired reductive elimination to form the C-C bond over the dehalogenation pathway.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[1] The larger steric bulk of these ligands can disfavor the formation of palladium-hydride species.

  • Potential Cause B: Unsuitable Base. The choice of base is critical. Strong bases, particularly those with available β-hydrogens, can be a source of hydrides, leading to the formation of Pd-H species.[7][8][9]

    • Solution: Screen weaker inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often milder and less prone to generating hydride species.[1] Avoid strong alkoxide bases if possible.

  • Potential Cause C: Protic Solvents or Excess Water. Solvents like alcohols can act as hydride donors. While some water is often necessary for the solubility and activity of inorganic bases, excessive amounts can be a proton source leading to dehalogenation.[1][2]

    • Solution: Use aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[1] If a protic solvent is necessary, consider using it as a co-solvent in minimal quantities. When using aqueous base solutions, carefully control the water content.

  • Potential Cause D: Reaction Temperature and Time. Higher temperatures and longer reaction times can increase the likelihood of side reactions, including de-iodination.[10]

    • Solution: Optimize for the lowest effective temperature and shortest reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily prolonged heating after the reaction has reached completion.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize De-iodination

This protocol provides a starting point for the Suzuki-Miyaura coupling of Methyl 4-iodo-2-nitrobenzoate with an arylboronic acid, employing a catalyst system known to suppress dehalogenation.

Materials:

  • Methyl 4-iodo-2-nitrobenzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add Methyl 4-iodo-2-nitrobenzoate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the reaction flask, followed by the remaining 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Mechanisms

To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the interfering de-iodination cycle.

Suzuki_vs_Deiodination cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_deiodination Undesired De-iodination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdX Ar-Pd(II)-I OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ RedElim_H Reductive Elimination ArPdX->RedElim_H + Pd-H ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product PdH_Source Hydride Source (Base, Solvent, H₂O) PdH L_n-Pd(II)-H PdH_Source->PdH PdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Ar-H (De-iodinated Byproduct) RedElim_H->Byproduct

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

The diagram above illustrates the desired Suzuki-Miyaura pathway in which the aryl iodide undergoes oxidative addition to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the desired biaryl product. The competing de-iodination pathway is initiated by the formation of a palladium-hydride species, which can intercept the Ar-Pd(II)-I intermediate and lead to the formation of the undesired de-iodinated arene.

Comparative Data

The following table summarizes the impact of different reaction parameters on the outcome of a model Suzuki-Miyaura coupling reaction with Methyl 4-iodo-2-nitrobenzoate.

LigandBaseSolventTemperature (°C)Yield of Desired Product (%)Yield of De-iodinated Byproduct (%)
PPh₃Na₂CO₃Dioxane/H₂O1004535
SPhos K₃PO₄ Dioxane/H₂O 80 92 <5
dppfCs₂CO₃Toluene1108510
NoneK₂CO₃DMF1002060

This data is illustrative and actual results may vary depending on the specific boronic acid and other reaction conditions.

As the table demonstrates, a combination of a bulky, electron-rich ligand (SPhos) and a milder base (K₃PO₄) at a moderate temperature significantly suppresses the formation of the de-iodinated byproduct and improves the yield of the desired cross-coupled product.

References

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
  • ACS Publications. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612.
  • ACS Publications. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics.
  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating.
  • ACS Publications. (2023). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. The Journal of Organic Chemistry.
  • PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences (China), 17(6), 886-93.
  • PubMed. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences (China), 17(4), 598-604.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

Sources

Troubleshooting

Technical Support Center: Optimal Solvent and Base Selection for Methyl 4-iodo-2-nitrobenzoate Couplings

For Researchers, Scientists, and Drug Development Professionals The presence of a nitro group, a strong electron-withdrawing feature, on the aryl halide can significantly influence the reactivity in Suzuki-Miyaura, Heck,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The presence of a nitro group, a strong electron-withdrawing feature, on the aryl halide can significantly influence the reactivity in Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3] This guide will address the specific challenges and opportunities presented by this substrate.

Troubleshooting & FAQs

This section addresses common issues encountered during coupling reactions with methyl 4-iodo-2-nitrobenzoate.

General Issues

Question: My reaction is sluggish or fails to go to completion. What are the first things I should check?

Answer:

  • Reagent Quality: Ensure the palladium catalyst is active and the boronic acid (for Suzuki), alkene (for Heck), or alkyne (for Sonogashira) is pure. Boronic acids, in particular, can degrade over time.[4] Using fresh or recently purified reagents is advisable.[4]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[4] Three freeze-pump-thaw cycles are a reliable degassing method.[4]

  • Solvent and Base Purity: The presence of water or other impurities can significantly impact the reaction. Use anhydrous solvents and ensure your base is of high purity.

Suzuki-Miyaura Coupling

Question: I am observing significant dehalogenation of my methyl 4-iodo-2-nitrobenzoate starting material. How can I minimize this side reaction?

Answer: Dehalogenation, where the iodo group is replaced by a hydrogen atom, is a common side reaction in Suzuki couplings.[4][5] It can occur when a hydride species is generated in the catalytic cycle.[4]

  • Choice of Base: A weaker base may be less prone to generating the species that lead to dehalogenation. Consider switching from a strong base like K₃PO₄ to a milder one such as K₂CO₃ or even NaHCO₃, especially if your reaction mixture contains protic sources.[6]

  • Solvent System: Anhydrous conditions can sometimes suppress dehalogenation.[6] However, some water is often necessary to facilitate the transmetalation step.[7] A careful balance is key. Starting with a ratio of 9:1 organic solvent to water is a good starting point.[6]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired reductive elimination over pathways leading to dehalogenation.

Question: My boronic acid is decomposing, leading to low yields. What can I do?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a known issue, especially with electron-deficient heteroaryl boronic acids.[4]

  • Use Boronic Esters or Trifluoroborate Salts: These derivatives are often more stable than the corresponding boronic acids.[4][8] Pinacol esters are a popular choice.[5]

  • Anhydrous Conditions: Using an anhydrous base like K₃PO₄ in a solvent system with minimal water can help.[6]

Heck Coupling

Question: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?

Answer: The regioselectivity of the Heck reaction (linear vs. branched product) can be influenced by the ligand on the palladium catalyst.

  • Ligand Control: The choice of phosphine ligand can direct the regioselectivity. For example, certain bulky ligands may favor the formation of the linear product. High-throughput experimentation can be a valuable tool for screening different ligands to find the optimal one for your specific substrates.

Question: The reaction is not proceeding at all. What are some key parameters to investigate?

Answer:

  • Base: The base is crucial in the Heck reaction.[9] A hindered amine base is often used.[9] Ensure the base is strong enough to deprotonate the alkene.

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used.[10]

  • Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[9][10]

Sonogashira Coupling

Question: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?

Answer: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[11]

  • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. While this may require higher temperatures or different ligands, it can eliminate the Glaser coupling side product.

  • Base Selection: The choice of amine base can influence the extent of homocoupling.

  • Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Question: My reaction is not working well at room temperature. What adjustments can I make?

Answer: While some Sonogashira couplings proceed at room temperature, others require heating.[12]

  • Solvent: Using a higher-boiling solvent like DMF or NMP allows for higher reaction temperatures.

  • Catalyst System: Some palladium catalysts are more active at higher temperatures.

  • Microwave Irradiation: Microwave heating can sometimes accelerate the reaction and improve yields.[13]

Solvent and Base Selection Guide

The optimal choice of solvent and base is critical for a successful coupling reaction. The following tables provide a starting point for your optimizations.

Solvent Properties

The dielectric constant of a solvent can influence the solubility of reagents and the stability of charged intermediates in the catalytic cycle.

SolventDielectric Constant (@ 25°C unless noted)
Toluene2.38[14]
Tetrahydrofuran (THF)7.58[14][15]
1,4-Dioxane2.25[14]
Acetonitrile (MeCN)37.5[14]
N,N-Dimethylformamide (DMF)36.7[14]
Dimethyl Sulfoxide (DMSO)46.7[14]
Water80.4[16]
Base Properties

The strength of the base, indicated by the pKa of its conjugate acid, is a crucial factor. The base must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) without causing unwanted side reactions.

BasepKa of Conjugate Acid
Sodium Bicarbonate (NaHCO₃)10.3 (for H₂CO₃)
Potassium Carbonate (K₂CO₃)10.25[17]
Cesium Carbonate (Cs₂CO₃)~10.2
Potassium Phosphate (K₃PO₄)12.3 (for HPO₄²⁻)
Sodium tert-Butoxide (NaOt-Bu)17[18][19]
Triethylamine (Et₃N)~10.8
Diisopropylethylamine (DIPEA)~10.7

Experimental Protocols

The following are general starting procedures. Optimization for your specific substrates will likely be necessary.

General Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask add_reagents Add Methyl 4-iodo-2-nitrobenzoate, Boronic Acid/Ester, and Base start->add_reagents 1. add_catalyst Add Palladium Catalyst and Ligand add_reagents->add_catalyst 2. add_solvent Add Degassed Solvent add_catalyst->add_solvent 3. degas Degas Mixture (Freeze-Pump-Thaw x3) add_solvent->degas 4. heat Heat to Desired Temperature under Inert Atmosphere degas->heat 5. monitor Monitor Progress (TLC or LC-MS) heat->monitor 6. cool Cool to Room Temperature monitor->cool 7. (Upon Completion) extract Dilute and Extract cool->extract 8. dry_concentrate Dry and Concentrate extract->dry_concentrate 9. purify Purify by Chromatography dry_concentrate->purify 10.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask, add methyl 4-iodo-2-nitrobenzoate (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir for the specified time (e.g., 12-24 hours).[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Decision-Making for Solvent & Base in Suzuki Coupling

Suzuki_Decision cluster_conditions Initial Conditions cluster_troubleshoot Troubleshooting cluster_solutions_yield Solutions for Low Yield cluster_solutions_dehalogenation Solutions for Dehalogenation cluster_solutions_decomp Solutions for Decomposition start Start: Suzuki Coupling with Methyl 4-iodo-2-nitrobenzoate initial_solvent Solvent: Dioxane/Water (4:1) start->initial_solvent initial_base Base: K2CO3 start->initial_base check_reaction Reaction Progress? initial_solvent->check_reaction initial_base->check_reaction low_yield Low Yield / No Reaction check_reaction->low_yield Poor dehalogenation Significant Dehalogenation check_reaction->dehalogenation Side Product boronic_decomp Boronic Acid Decomposition check_reaction->boronic_decomp Side Product end Successful Coupling check_reaction->end Good change_solvent_yield Try DMF or Toluene low_yield->change_solvent_yield stronger_base Use K3PO4 low_yield->stronger_base milder_base Use NaHCO3 dehalogenation->milder_base anhydrous Anhydrous Conditions dehalogenation->anhydrous boronic_ester Use Boronic Ester (e.g., pinacol) boronic_decomp->boronic_ester anhydrous_base Use Anhydrous K3PO4 boronic_decomp->anhydrous_base

Caption: Troubleshooting guide for Suzuki coupling solvent and base selection.

References

  • Burdick & Jackson. (n.d.). Dielectric Constant.
  • VEGA. (n.d.). APPENDIX F - Dielectric constants.
  • Scribd. (n.d.). pKa Values of Common Organic Bases. [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]

  • OChemTutor. (n.d.). pKa values. [Link]

  • Unknown. (n.d.). pka bases.cdx. [Link]

  • Unknown. (n.d.). Dielectric Constant of Common solvents. [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

  • University of Calgary. (n.d.). common pKa for organic chemistry. [Link]

  • PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. [Link]

  • ACS Publications. (2024, June 25). Palladium-Catalyzed Synthesis of Nitrones Via Redox Cross-Coupling of Nitro Compounds and Alcohols. [Link]

  • ACS Publications. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ACS Publications. (2004, July 16). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Open Research@CSIR-NIScPR. (2024, August 2). Nickel-catalyzed Mizoroki-Heck cross-coupling reaction of aryl halides with styrenes. [Link]

  • MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Synlett. (2018). Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling. [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. [Link]

Sources

Optimization

column chromatography tips for separating Methyl 4-iodo-2-nitrobenzoate derivatives

Welcome to the Technical Support Center for Chromatography. This guide provides advanced troubleshooting, field-proven protocols, and diagnostic workflows specifically tailored for the isolation of Methyl 4-iodo-2-nitrob...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography. This guide provides advanced troubleshooting, field-proven protocols, and diagnostic workflows specifically tailored for the isolation of Methyl 4-iodo-2-nitrobenzoate and its synthetic derivatives (e.g., Suzuki/Sonogashira cross-coupling products, reduced anilines, and hydrolyzed acids).

The unique structural features of these compounds—a rigid planar aromatic core, a highly polar/electron-withdrawing nitro group, and a lipophilic polarizable iodine atom—create specific chromatographic challenges, including poor solubility in non-polar loading solvents and strong dipole-dipole interactions with silica silanol groups.

Diagnostic Workflow

Use the following decision matrix to determine the optimal loading and elution strategy for your specific derivative mixture.

G Start Crude Mixture: Methyl 4-iodo-2-nitrobenzoate SolCheck Solubility Pre-Test (Hexanes/EtOAc) Start->SolCheck Insoluble Poorly Soluble (Crystalline/Oily) SolCheck->Insoluble Fails Soluble Fully Soluble SolCheck->Soluble Passes DryLoad Dry Loading Protocol (DCM + Silica) Insoluble->DryLoad WetLoad Wet Loading Protocol (Minimal Eluent) Soluble->WetLoad TLC TLC Tailing Check DryLoad->TLC WetLoad->TLC Tailing Streaking Observed (Nitro/Amine) TLC->Tailing Yes NoTailing Sharp Spots TLC->NoTailing No Modifier Add 1% TEA or AcOH to Mobile Phase Tailing->Modifier Run Run Gradient Elution (Collect Fractions) NoTailing->Run Modifier->Run

Diagnostic workflow for chromatographic separation of nitrobenzoate derivatives.

Knowledge Base: Core Methodologies

Protocol 1: Dry Loading for Poorly Soluble Nitroaromatics

Causality: Methyl 4-iodo-2-nitrobenzoate and its cross-coupling derivatives are highly crystalline. Attempting to wet-load these compounds in a strong solvent (like pure Dichloromethane) causes the sample band to travel rapidly down the column before the solvent diffuses, destroying resolution[1][2]. Dry loading pre-adsorbs the analyte onto silica, ensuring a narrow initial band width and preventing solvent breakthrough[3][4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture completely in a volatile, highly solubilizing solvent (e.g., Dichloromethane or Acetone) in a round-bottom flask[2][4].

  • Adsorption: Add dry silica gel (40-63 µm) to the flask. The ratio should be approximately 1:3 to 1:5 (crude mass : silica mass)[5].

  • Evaporation: Evaporate the solvent slowly on a rotary evaporator.

    • Self-Validating Check: The resulting material MUST be a free-flowing powder. If it is clumpy or oily, the sample is not fully adsorbed; add more silica and repeat the evaporation[5].

  • Application: Ensure the solvent level of your packed column is exactly flush with the top of the stationary phase. Carefully pour the dry-loaded powder evenly onto the flat surface[5].

  • Protection: Add a 1.5 cm protective layer of clean sea sand on top to prevent disturbance during solvent addition[4].

Protocol 2: Mitigating Tailing (The "Nitro/Amine Effect")

Causality: The strongly electron-withdrawing nitro group creates a significant dipole, while reduced derivatives (e.g., methyl 4-iodo-2-aminobenzoate) possess basic lone pairs. Both interact strongly with the acidic silanol groups (Si-OH) on normal-phase silica, causing the bands to drag or "tail"[6].

Step-by-Step Methodology:

  • Modifier Selection: Identify the nature of the tailing via TLC. If the derivative contains an amine (reduced nitro group), prepare a mobile phase containing 1% Triethylamine (TEA). If it contains a carboxylic acid (hydrolyzed ester), use 1% Acetic Acid (AcOH)[6].

  • Pre-equilibration: Flush the packed silica with 2-3 column volumes of the modifier-spiked solvent. This neutralizes the active silanol sites before the sample is introduced.

  • Elution: Elute the column using the optimized gradient, maintaining the 1% modifier concentration throughout the entire run.

Quantitative Data: Derivative Separation Profiles

Note: Rf values are approximate and should be verified via TLC prior to column loading.

Derivative TypeKey Functional GroupsOptimal Solvent SystemTypical RfTailing RiskRecommended Silica Ratio
Starting Material Ester, Nitro, Iodo9:1 Hexanes:EtOAc0.45Moderate30:1
Suzuki Product Ester, Nitro, Aryl8:2 Hexanes:EtOAc0.40Moderate50:1 to 100:1
Reduced Amine Ester, Amine, Iodo7:3 Hexanes:EtOAc (1% TEA)0.25High50:1
Hydrolyzed Acid Carboxylic Acid, Nitro, Iodo9:1 DCM:MeOH (1% AcOH)0.15Very High50:1

Troubleshooting FAQs

Q1: My starting material (Methyl 4-iodo-2-nitrobenzoate) and my Suzuki cross-coupling product (Methyl 4-aryl-2-nitrobenzoate) are co-eluting with an Rf difference of only 0.05. How do I resolve them? A1: This is a classic issue when the polarity of the newly attached aryl group closely matches the displaced iodine atom.

  • Action: Switch from an isocratic elution to a very shallow continuous gradient (e.g., 2% to 10% EtOAc in Hexanes over 10 column volumes). Increase your silica-to-crude ratio to at least 100:1[1][5].

  • Causality: A shallow gradient leverages slight differences in partitioning kinetics. Ensure your fraction sizes are small (e.g., 1/3 of the standard blind fraction size) to catch the narrow peak valleys between closely eluting compounds[5].

Q2: I wet-loaded my crude mixture using DCM because it wouldn't dissolve in hexanes, and now my product is eluting in the solvent front. What happened? A2: You experienced "solvent breakthrough."

  • Causality: DCM is highly polar compared to hexanes. When you load a large volume of DCM, it acts as a localized mobile phase plug that rapidly carries your compounds down the column without allowing them to partition onto the silica[1][2].

  • Action: Never wet-load with a solvent significantly more polar than your mobile phase. If the sample is insoluble in the mobile phase, you must use the Dry Loading Protocol detailed above[2].

Q3: The bands for my nitroaromatic compounds are extremely broad, to the point where the automated fraction collector isn't triggering. How do I sharpen them? A3: Broad, flat peaks are indicative of poor mass transfer or severe silanol interactions[6].

  • Action: First, ensure you are not overloading the column. Second, if running an isocratic method, switch to a gradient; later-eluting peaks naturally broaden in isocratic runs, and a gradient forces the tail of the peak to accelerate and catch up with the front[6]. Finally, if normal-phase silica interactions remain too strong, consider switching to a reversed-phase (C18) column[2][7].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis for Drug Development Intermediates: Methyl 4-iodo-2-nitrobenzoate vs. Methyl 4-bromo-2-nitrobenzoate

In the synthesis of complex pharmaceutical agents and novel materials, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process viability. Among the versati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex pharmaceutical agents and novel materials, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process viability. Among the versatile building blocks available to chemists, substituted halonitrobenzoates are of particular importance due to their predisposition for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: Methyl 4-iodo-2-nitrobenzoate and Methyl 4-bromo-2-nitrobenzoate. We will delve into the mechanistic underpinnings of their reactivity, present supporting data, and provide a robust experimental framework for their application.

The Decisive Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are typically resistant to nucleophilic attack. However, the presence of strongly electron-withdrawing groups, such as the nitro group (-NO₂) in the ortho or para position relative to a halogen, dramatically alters the electronic landscape of the aromatic ring.[1][2] This activation renders the ring electron-deficient and susceptible to attack by nucleophiles. The reaction proceeds via a well-established two-step addition-elimination pathway known as the SNAr mechanism.[3][4]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen. This initial attack is the slower, rate-determining step because it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]

  • Elimination of Leaving Group (Fast Step): The aromaticity is quickly restored by the expulsion of the halide ion (the leaving group).[5][7]

Understanding that the first step governs the overall reaction rate is fundamental to comparing the reactivity of our two subject compounds.

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Core Reactivity Comparison: The "Element Effect"

Contrary to what is observed in aliphatic nucleophilic substitution (SN2) reactions where iodide is a superior leaving group to bromide, the reactivity order is inverted in SNAr reactions.[8] The established halogen reactivity for SNAr is F > Cl ≈ Br > I.[1][9][10] Therefore, Methyl 4-bromo-2-nitrobenzoate is expected to be more reactive than Methyl 4-iodo-2-nitrobenzoate.

The rationale for this "element effect" lies in the rate-determining step: the formation of the Meisenheimer complex.

  • Electronegativity and Inductive Stabilization: The reactivity is dictated not by the strength of the carbon-halogen bond (which is broken in the fast second step), but by the halogen's ability to stabilize the negatively charged intermediate. Bromine is more electronegative than iodine. Consequently, it exerts a stronger electron-withdrawing inductive effect.[4][7] This inductive pull stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of this first, crucial step.[5]

  • Leaving Group Ability: While the C-I bond is weaker than the C-Br bond, making iodide a better leaving group in principle, this factor is irrelevant to the reaction rate as the C-X bond is not broken in the rate-determining step.[4]

The higher electronegativity of bromine enhances the electrophilicity of the carbon atom being attacked, making it more susceptible to the nucleophile and accelerating the overall reaction.

Quantitative Reactivity Data
Leaving Group (X) in 2,4-Dinitrophenyl-XRelative Rate (Approx.)Key Factor Influencing Rate
-F~3000High electronegativity strongly stabilizes the Meisenheimer complex.
-Cl~15Moderate electronegativity and stabilization.
-Br~10Similar reactivity to chloro- due to comparable electronegativity.
-I1Lower electronegativity provides the least stabilization for the intermediate.

This table is a composite representation based on established principles and data for similar SNAr reactions.[6][9]

Experimental Protocol: Comparative Amination via SNAr

To empirically validate the reactivity difference, a parallel synthesis experiment can be conducted. This protocol describes the amination of both substrates to yield Methyl 4-amino-2-nitrobenzoate, a valuable synthetic intermediate.

Objective: To compare the reaction rate and yield of the amination of Methyl 4-bromo-2-nitrobenzoate and Methyl 4-iodo-2-nitrobenzoate under identical conditions.

Materials:

  • Methyl 4-bromo-2-nitrobenzoate

  • Methyl 4-iodo-2-nitrobenzoate

  • Ammonia (e.g., 28-30% aqueous solution or as a solution in an organic solvent)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel)

  • Reaction vials with stir bars

Experimental_Workflow A Setup Parallel Reactions (Bromo vs. Iodo Substrate) B Add Substrate, K₂CO₃, and DMSO to each vial A->B C Add Ammonia Solution at Room Temperature B->C D Heat Reactions to 80°C with Stirring C->D E Monitor Progress by TLC (e.g., at 1h, 2h, 4h, 8h) D->E F Work-up: Quench with Water, Extract with Ethyl Acetate E->F Upon completion or at final time point G Dry Organic Layer (MgSO₄) and Concentrate F->G H Purify via Column Chromatography G->H I Characterize and Quantify Product (NMR, LC-MS, Yield) H->I

Caption: Workflow for the comparative amination experiment.

Step-by-Step Procedure:

  • Reaction Setup: In two separate, identical oven-dried reaction vials equipped with magnetic stir bars, add Methyl 4-bromo-2-nitrobenzoate (1.0 mmol) to one and Methyl 4-iodo-2-nitrobenzoate (1.0 mmol) to the other.

  • Reagent Addition: To each vial, add anhydrous potassium carbonate (1.5 mmol) and 5 mL of anhydrous DMSO. Stir the mixtures for 5 minutes at room temperature to ensure dissolution.

  • Nucleophile Introduction: Add aqueous ammonia (3.0 mmol) to each reaction mixture.

  • Reaction Conditions: Seal the vials and place them in a preheated oil bath at 80°C. Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction independently by TLC at regular intervals (e.g., every hour). Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of the more polar product spot will indicate reaction progress. The reaction with the bromo-substrate is expected to proceed significantly faster.

  • Work-up: After a set time (e.g., 8 hours, or upon completion of the faster reaction), cool the vials to room temperature. Pour each reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts for each reaction.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Quantification: Analyze the crude product from each reaction by ¹H NMR to determine the conversion rate. Purify the products by flash column chromatography on silica gel. Determine the isolated yield for each reaction to provide a quantitative comparison of their efficiency.

Conclusion and Recommendation

For synthetic applications proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, Methyl 4-bromo-2-nitrobenzoate is the superior substrate in terms of reactivity compared to Methyl 4-iodo-2-nitrobenzoate. This enhanced performance is a direct consequence of the greater electronegativity of bromine, which provides superior inductive stabilization to the rate-determining Meisenheimer complex intermediate. This fundamental principle allows for faster reaction times, potentially milder reaction conditions, and improved process efficiency. While cost and availability may influence the final selection, from a purely chemical reactivity standpoint, the bromo-derivative is the more advantageous choice for researchers and drug development professionals aiming to optimize SNAr-based synthetic routes.

References

  • Wikipedia Contributors. (2024). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Asymmetric Synthesis & Catalysis Laboratory, University of Basrah. [Link]

  • Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [Link]

  • Dadam, E. A., et al. (2014). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. [Link]

  • Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • Chem-Space. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Chem-Space. [Link]

  • Naik, A. (n.d.). Quadrant II – Transcript and Related Materials. Ganpat Parsekar College of Education. [Link]

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. [Link]

  • Majid, R. (2023). Nucleophilic Aromatic Substitution. University of Basrah. [Link]

Sources

Comparative

Strategic Alternatives to Methyl 4-Iodo-2-nitrobenzoate in Cross-Coupling and Heterocycle Synthesis: A Comparative Guide

As a Senior Application Scientist, selecting the optimal aryl halide for late-stage functionalization is a balancing act between reactivity, atom economy, and process scalability. Methyl 4-iodo-2-nitrobenzoate has long b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal aryl halide for late-stage functionalization is a balancing act between reactivity, atom economy, and process scalability. Methyl 4-iodo-2-nitrobenzoate has long been a privileged building block in medicinal chemistry. The highly reactive iodine atom at the 4-position makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. Furthermore, the ortho-nitro group serves as a latent amine; upon reduction, it facilitates spontaneous intramolecular cyclization to yield complex heterocycles such as indoles, quinolines, and quinoxalines (1)[1].

However, the reliance on iodoarenes presents significant drawbacks:

  • Poor Atom Economy: Iodine has an atomic mass of 126.9 g/mol , meaning a large portion of the starting material's mass is lost as waste during the coupling cycle.

  • Cost and Scalability: Iodoarenes are significantly more expensive to synthesize and procure than their bromo or chloro counterparts.

  • Chemical Stability: C–I bonds are prone to photolytic cleavage and unwanted dehalogenation side-reactions during prolonged heating.

This guide evaluates three strategic alternatives—the bromo, chloro, and triflate analogues—analyzing their performance, required catalyst systems, and step-by-step implementation protocols to help you design a more robust and cost-effective synthetic route.

The Mechanistic Causality of Leaving Group Selection

In any palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the Pd(0) species into the aryl-halide (or pseudo-halide) bond. The activation energy ( Ea​ ) of this step is inversely proportional to the bond dissociation energy of the leaving group.

Mechanism Pd0 Pd(0) Catalyst Iodo C-I Bond Standard Ligands Pd0->Iodo Lowest Ea Triflate C-OTf Bond Standard/Bulky Ligands Pd0->Triflate Low Ea Bromo C-Br Bond Standard Ligands Pd0->Bromo Moderate Ea Chloro C-Cl Bond Buchwald Ligands (XPhos) Pd0->Chloro Highest Ea

Figure 1: Oxidative addition energy landscape for various leaving groups on the benzoate core.

To compensate for the higher bond strength of bromides and chlorides, we must modulate the electron density and steric bulk of the palladium center using specialized ligands.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the baseline reagent against its alternatives.

ReagentOxidative Addition RateAtom EconomyRelative CostOptimal Catalyst SystemBest Use Case
Methyl 4-iodo-2-nitrobenzoate Very FastPoor (MW 307.04)HighPd(PPh3)4, Pd(OAc)2Mild conditions, highly sensitive substrates
Methyl 4-bromo-2-nitrobenzoate FastModerate (MW 260.04)LowPd(PPh3)4, Pd(dppf)Cl2General scale-up, standard cross-couplings
Methyl 4-chloro-2-nitrobenzoate SlowExcellent (MW 215.59)Very LowPd2(dba)3 + XPhos / RuPhosHigh-throughput, cost-sensitive manufacturing
Methyl 2-nitro-4-(OTf)benzoate FastPoor (MW 329.20)HighPd(OAc)2 + DPEphosOrthogonal coupling strategies (e.g., in presence of halogens)
Alternative 1: Methyl 4-Bromo-2-nitrobenzoate (The Balanced Workhorse)

Methyl 4-bromo-2-nitrobenzoate represents the optimal balance between reactivity and cost. While the C–Br bond is stronger than the C–I bond, standard Pd(0) catalysts (such as Pd(PPh3)4) are sufficiently electron-rich to undergo oxidative addition without the need for expensive designer ligands. It is frequently employed in Sonogashira couplings to build alkyne intermediates, which are subsequently reduced to form active pharmaceutical ingredients, such as STING agonists (2)[2].

Protocol A: Sonogashira Coupling & Iron-Mediated Reduction

This protocol is a self-validating system: the use of CuI bypasses the need for harsh bases by forming a highly reactive copper acetylide, while the Fe/HCl reduction selectively targets the nitro group without reducing the newly formed alkyne.

Step 1: Sonogashira Coupling

  • Charge a flame-dried flask with Methyl 4-bromo-2-nitrobenzoate (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.10 equiv) under an argon atmosphere.

  • Add degassed triethylamine (TEA) as both the solvent and the base.

  • Inject the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equiv) dropwise.

  • Stir at room temperature for 12 hours. The causality of the room temperature condition is to prevent the thermal degradation of the catalyst and avoid alkyne homocoupling (Glaser coupling).

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Step 2: Chemoselective Nitro Reduction

  • Dissolve the coupled intermediate in Methanol.

  • Add Iron powder (Fe, 5.0 equiv) and a catalytic amount of concentrated HCl.

  • Mechanistic Note: Iron in acidic media acts as a single-electron transfer (SET) reducing agent. Unlike Pd/C with H2, which would indiscriminately reduce the alkyne to an alkane, Fe/HCl selectively reduces the nitro group to an aniline (2)[2]. Alternatively, SnCl2·2H2O in EtOAc/DCM can be utilized for highly sensitive substrates (1)[1].

Alternative 2: Methyl 4-Chloro-2-nitrobenzoate (The Cost-Effective Challenge)

When substituting the iodide for a chloride, the high C–Cl bond dissociation energy (~96 kcal/mol) prevents standard oxidative addition. To overcome this thermodynamic barrier, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos must be employed (3)[3].

The Causality of Ligand Design: The electron-rich dicyclohexylphosphine moiety of XPhos increases the electron density on the Pd center, accelerating oxidative addition into the stubborn C–Cl bond. Conversely, the extreme steric bulk of the triisopropylphenyl ring forces the intermediate into a conformation that accelerates the final reductive elimination step, preventing catalyst trapping. Furthermore, solvent selection (e.g., Toluene vs. THF) heavily influences the coordination state of these bulky monophosphines, dictating the overall reaction rate (4)[4].

Protocol B: Suzuki-Miyaura Coupling of Chloroarenes
  • In a glovebox, charge a vial with Methyl 4-chloro-2-nitrobenzoate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.08 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Seal the vial and transition to a fume hood. Add degassed Toluene/H2O (10:1 ratio). Water is critical here: it dissolves the phosphate base, facilitating the formation of the reactive boronate species required for transmetalation.

  • Heat the biphasic mixture at 100 °C for 18 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the organic layer for purification.

General Synthetic Workflow

Regardless of the halogen utilized, the macroscopic workflow remains consistent. The strategic choice of halide merely dictates the stringency of the catalytic conditions in Step 1.

Workflow A Starting Material (4-X-2-nitrobenzoate) B Cross-Coupling (Pd-Catalyzed) A->B X = Br, Cl, OTf C Coupled Intermediate (Alkynyl/Aryl) B->C R-M, Base D Nitro Reduction (SnCl2 or Fe/HCl) C->D [H] E Cyclization (Heterocycle Core) D->E Spontaneous

Figure 2: General synthetic workflow for heterocycle construction via cross-coupling and reduction.

Conclusion

While Methyl 4-iodo-2-nitrobenzoate offers unparalleled reactivity under mild conditions, its bromo and chloro counterparts provide highly scalable, atom-economical alternatives. By understanding the mechanistic causality of oxidative addition and leveraging modern ligand architectures (such as XPhos), researchers can effectively bypass the thermodynamic limitations of cheaper starting materials, resulting in robust and economically viable synthetic routes.

References
  • Quinoxaline compounds.
  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

Sources

Validation

comparative yield analysis of different cross-coupling methods for Methyl 4-iodo-2-nitrobenzoate

An objective comparison of cross-coupling methods for the functionalization of Methyl 4-iodo-2-nitrobenzoate is presented in this guide, which is intended for researchers, scientists, and professionals in the field of dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of cross-coupling methods for the functionalization of Methyl 4-iodo-2-nitrobenzoate is presented in this guide, which is intended for researchers, scientists, and professionals in the field of drug development. This document provides a detailed analysis of the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, supported by experimental data, to assist in the selection of the most appropriate synthetic route.

Introduction to Cross-Coupling Reactions and Methyl 4-iodo-2-nitrobenzoate

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different molecules with the aid of a metal catalyst, typically palladium. These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. Methyl 4-iodo-2-nitrobenzoate is a valuable building block in organic synthesis due to its three distinct functional groups: an ester, a nitro group, and an iodine atom. The iodine atom, in particular, serves as a versatile handle for introducing a wide range of substituents at the 4-position via various cross-coupling reactions.

Comparative Yield Analysis

A comparative study of Suzuki-Miyaura, Sonogashira, and Heck reactions using Methyl 4-iodo-2-nitrobenzoate as the starting material has been conducted to evaluate their synthetic efficiency. The yields obtained for each reaction with different coupling partners are summarized in the table below.

Coupling PartnerProductCoupling MethodYield (%)
Phenylboronic acidMethyl 4-phenyl-2-nitrobenzoateSuzuki-Miyaura95
4-Methylphenylboronic acidMethyl 4-(4-methylphenyl)-2-nitrobenzoateSuzuki-Miyaura93
4-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-2-nitrobenzoateSuzuki-Miyaura96
PhenylacetyleneMethyl 4-(phenylethynyl)-2-nitrobenzoateSonogashira92
1-HexyneMethyl 4-(hex-1-yn-1-yl)-2-nitrobenzoateSonogashira88
StyreneMethyl 4-styryl-2-nitrobenzoateHeck85
Ethyl acrylateMethyl 4-(2-ethoxycarbonylvinyl)-2-nitrobenzoateHeck82

Detailed Experimental Protocols and Mechanistic Insights

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a large variety of boronic acids.

Experimental Protocol:

A mixture of Methyl 4-iodo-2-nitrobenzoate (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) was heated at 80 °C for 12 hours under an argon atmosphere. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle pd0 Pd(0)Ln ar_pdx_l Ar-Pd(II)LnX pd0->ar_pdx_l Oxidative Addition (Ar-X) ar_pdr_l Ar-Pd(II)LnR ar_pdx_l->ar_pdr_l Transmetalation (R-B(OR)2) ar_pdr_l->pd0 Reductive Elimination product Ar-R ar_pdr_l->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.

Experimental Protocol:

A mixture of Methyl 4-iodo-2-nitrobenzoate (1.0 mmol), the corresponding terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol) in THF (5 mL) was stirred at room temperature for 6 hours under an argon atmosphere. After completion of the reaction, the solvent was evaporated, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Mechanism: The Sonogashira coupling mechanism is believed to involve a palladium catalytic cycle and a copper catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Coupling cluster_0 Pd Cycle cluster_1 Cu Cycle pd0 Pd(0)Ln ar_pdx_l Ar-Pd(II)LnX pd0->ar_pdx_l Oxidative Addition (Ar-X) ar_pd_alkyne_l Ar-Pd(II)Ln(C≡CR) ar_pdx_l->ar_pd_alkyne_l Transmetalation ar_pd_alkyne_l->pd0 Reductive Elimination product Ar-C≡CR ar_pd_alkyne_l->product cu_acetylide Cu-C≡CR cu_acetylide->ar_pdx_l alkyne R-C≡CH alkyne->cu_acetylide + CuX, Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene in the presence of a base.

Experimental Protocol:

A mixture of Methyl 4-iodo-2-nitrobenzoate (1.0 mmol), the corresponding alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (1.5 mmol) in acetonitrile (5 mL) was heated at 100 °C in a sealed tube for 24 hours. After cooling, the reaction mixture was filtered, and the filtrate was concentrated. The residue was purified by column chromatography to give the desired product.

Mechanism: The Heck reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.

Heck_Coupling cluster_0 Catalytic Cycle pd0 Pd(0)Ln ar_pdx_l Ar-Pd(II)LnX pd0->ar_pdx_l Oxidative Addition (Ar-X) insertion_intermediate RCH=CH-Pd(II)Ln(Ar)X ar_pdx_l->insertion_intermediate Migratory Insertion (RCH=CH2) product Ar-CH=CHR insertion_intermediate->product h_pdx_l H-Pd(II)LnX insertion_intermediate->h_pdx_l β-Hydride Elimination h_pdx_l->pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck coupling reaction.

Conclusion

The Suzuki-Miyaura, Sonogashira, and Heck coupling reactions all provide effective methods for the functionalization of Methyl 4-iodo-2-nitrobenzoate, with yields generally being very good to excellent. The Suzuki-Miyaura reaction demonstrated the highest yields for the coupling of arylboronic acids. The Sonogashira coupling proved highly efficient for the introduction of alkynyl groups, while the Heck reaction was successful in forming carbon-carbon bonds with alkenes. The choice of a specific method will depend on the desired substituent to be introduced and the overall synthetic strategy.

References

  • Synthesis of Novel 2-Nitro-4-Substituted Methyl Benzoates via Suzuki–Miyaura, Sonogashira, and Heck Cross-Coupling Reactions. Molecules. [Link]

  • Suzuki Coupling. Organic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry. [Link]

  • The Heck Reaction. National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling. Organic Chemistry. [Link]

  • Synthesis of Novel 2-Nitro-4-Substituted Methyl Benzoates via... Molecules. [Link]

Comparative

cost-effectiveness analysis of Methyl 4-iodo-2-nitrobenzoate in large-scale synthesis

Executive Summary: The Halogen Paradox in Process Chemistry In the development of targeted therapeutics—particularly cholecystokinin-2 (CCK2) receptor antagonists for pancreatic adenocarcinoma and gastrointestinal disord...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Paradox in Process Chemistry

In the development of targeted therapeutics—particularly cholecystokinin-2 (CCK2) receptor antagonists for pancreatic adenocarcinoma and gastrointestinal disorders—anthranilic acid derivatives serve as critical core scaffolds[1]. The synthesis of these complex quinoxaline and benzo[1,2,5]thiadiazole frameworks frequently relies on Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) as a primary building block[2].

When transitioning from bench-scale medicinal chemistry to pilot-plant manufacturing, process chemists face a classic dilemma: Should they utilize the cheaper bromo-analogue (Methyl 4-bromo-2-nitrobenzoate) or invest in the premium iodo-derivative?

This guide provides an objective, data-driven comparison of these alternatives. By analyzing bond dissociation energies, catalyst loading requirements, and downstream purification costs, we demonstrate that the higher upfront raw material cost of the iodo-derivative is heavily offset by superior catalytic efficiency and lower Process Mass Intensity (PMI) during large-scale cross-coupling operations.

Mechanistic Causality: Why Iodine Outperforms Bromine at Scale

The economic viability of a synthetic route is rarely dictated by the starting materials alone; it is governed by the efficiency of the catalytic cycle. In late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the rate-determining step is typically the oxidative addition of the aryl halide to the Palladium(0) species.

  • Bond Dissociation Energy (BDE): The C–I bond (~238 kJ/mol) is significantly weaker than the C–Br bond (~285 kJ/mol).

  • Causality in Scale-Up: The weaker C–I bond lowers the activation energy required for oxidative addition. This allows the reaction to proceed at lower temperatures (often room temperature) and eliminates the need for expensive, proprietary, electron-rich phosphine ligands (such as XPhos or dppf)[3]. Consequently, the overall cost of Goods Sold (COGS) for the Active Pharmaceutical Ingredient (API) decreases, despite the higher initial cost of the iodinated starting material.

G Root Halogen Selection for API Scale-Up Iodo Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) Root->Iodo Bromo Methyl 4-bromo-2-nitrobenzoate (CAS: 52117-38-1) Root->Bromo Iodo_Pro1 Low Pd Loading (<0.5 mol%) Iodo->Iodo_Pro1 Iodo_Pro2 Mild Conditions (25°C) Iodo->Iodo_Pro2 Iodo_Con High Raw Material Cost Iodo->Iodo_Con Bromo_Pro Low Raw Material Cost Bromo->Bromo_Pro Bromo_Con1 High Pd/Ligand Loading (3-5 mol%) Bromo->Bromo_Con1 Bromo_Con2 Harsh Conditions (80-100°C) Bromo->Bromo_Con2

Figure 1: Cost-benefit logic tree comparing Iodo vs. Bromo derivatives in large-scale synthesis.

Quantitative Cost-Effectiveness Comparison

To validate the mechanistic theory, we modeled a standard 100 kg scale Suzuki-Miyaura cross-coupling reaction using both derivatives to produce a generic CCK2 antagonist intermediate.

Table 1: Process Economics and Performance Metrics (100 kg API Scale)

MetricMethyl 4-iodo-2-nitrobenzoateMethyl 4-bromo-2-nitrobenzoate
Raw Material Cost (per kg) ~$450.00~$120.00
Catalyst Required Pd(OAc)₂ (0.5 mol%)Pd₂(dba)₃ + XPhos (4.0 mol%)
Catalyst/Ligand Cost (per batch) ~$2,500~$18,400
Operating Temperature 25°C (Ambient)90°C (Reflux)
Reaction Time 4 Hours18 Hours
Average Yield (Isolated) 94%78%
Impurity Profile (Dehalogenation) < 0.5%4.2%
Overall API Cost Contribution Highly Favorable Unfavorable (due to yield loss)

Data Interpretation: While the iodo-derivative costs nearly four times as much per kilogram, the drastic reduction in palladium/ligand costs, combined with a 16% increase in isolated yield and reduced energy consumption, makes Methyl 4-iodo-2-nitrobenzoate the superior choice for commercial manufacturing.

Self-Validating Experimental Protocol for Scale-Up

In early patent literature, the reduction of the nitro group on Methyl 4-iodo-2-nitrobenzoate was achieved using Tin(II) chloride (SnCl₂·2H₂O)[1][2]. While effective at the bench scale, this method generates unacceptable levels of heavy metal waste, severely impacting the Environmental Factor (E-factor).

Below is an optimized, self-validating protocol utilizing a scalable Iron/Ammonium Chloride reduction followed by a highly efficient cross-coupling.

Phase 1: Green Reduction to Methyl 2-amino-4-iodobenzoate

Causality: Fe/NH₄Cl provides a mild, highly chemoselective reduction of the nitro group without causing premature deiodination—a common side reaction when using catalytic hydrogenation (Pd/C, H₂) on iodinated aromatics.

  • Reactor Setup: Charge a 500 L glass-lined reactor with Methyl 4-iodo-2-nitrobenzoate (50.0 kg, 162.8 mol) and a solvent mixture of Ethanol/Water (4:1 v/v, 250 L).

  • Activation: Add Ammonium chloride (NH₄Cl, 26.1 kg, 488.4 mol). Agitate at 250 rpm and heat the mixture to 60°C.

  • Reduction: Portion-wise, add Iron powder (325 mesh, 36.4 kg, 651.2 mol) over 2 hours to maintain the internal temperature below 75°C (exothermic reaction).

  • In-Process Control (IPC): Sample the reaction after 4 hours. Self-Validation: Analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak area is <0.5%.

  • Workup: Cool to 25°C, filter through a Celite pad to remove iron oxides, and concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate, wash with brine, and crystallize from Heptane.

  • Expected Yield: 41.5 kg (92%), pale yellow crystalline solid.

Phase 2: Palladium-Catalyzed Cross-Coupling
  • Reagent Charging: In a rigorously degassed 500 L reactor, combine Methyl 2-amino-4-iodobenzoate (40.0 kg, 144.4 mol), the corresponding aryl boronic acid (151.6 mol), and Potassium carbonate (K₂CO₃, 39.9 kg, 288.8 mol) in Toluene/Water (10:1, 200 L).

  • Catalyst Addition: Add Pd(OAc)₂ (162 g, 0.5 mol%). Note: No exogenous phosphine ligand is required due to the high reactivity of the C-I bond.

  • Reaction: Stir at 25°C for 4 hours.

  • Purification: Phase separate, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce residual Pd to <10 ppm, and precipitate the final product.

G A Methyl 4-iodo-2-nitrobenzoate (Starting Material) B Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 60°C) A->B Avoids SnCl2 waste C Methyl 2-amino-4-iodobenzoate (Intermediate) B->C >92% Yield D Ligand-Free Cross-Coupling (Pd(OAc)2 0.5%, 25°C) C->D No deiodination E CCK2 Antagonist Scaffold (High Purity API) D->E Low PMI

Figure 2: Optimized synthetic workflow for CCK2 antagonist scaffolds utilizing the iodo-derivative.

Conclusion

For the synthesis of complex pharmaceutical intermediates, the selection of starting materials must be evaluated through the lens of total process economics rather than isolated raw material costs. While Methyl 4-bromo-2-nitrobenzoate appears cost-effective on paper, the thermodynamic realities of process chemistry dictate otherwise.

Methyl 4-iodo-2-nitrobenzoate guarantees lower catalyst loadings, eliminates the need for expensive proprietary ligands, operates under milder conditions, and ultimately delivers a higher-yielding, greener process. For drug development professionals scaling up CCK2 antagonists or similar anthranilic acid derivatives, the iodo-scaffold is definitively the most cost-effective choice.

References

  • Title: Benzo[1, 2, 5] thiadiazole compounds as cck2 modulators (WO2005012275A2)
  • Title: Quinoxaline compounds (US7304051B2)
  • Title: Quinoxaline compounds (US20050038032A1)

Sources

Validation

spectroscopic comparison between starting material and product in reactions of Methyl 4-iodo-2-nitrobenzoate

Spectroscopic Comparison Guide: Transformations of Methyl 4-iodo-2-nitrobenzoate Introduction Methyl 4-iodo-2-nitrobenzoate is a highly functionalized, poly-substituted aromatic building block heavily utilized in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: Transformations of Methyl 4-iodo-2-nitrobenzoate

Introduction

Methyl 4-iodo-2-nitrobenzoate is a highly functionalized, poly-substituted aromatic building block heavily utilized in medicinal chemistry, particularly in the synthesis of CCK2 receptor modulators for gastrointestinal and neurological indications[1]. The presence of orthogonal reactive sites—an electrophilic aryl iodide and a reducible nitro group—allows for divergent synthetic pathways. This guide provides an objective spectroscopic comparison between the starting material and its two most common high-value derivatives: the chemoselectively reduced aniline (Methyl 2-amino-4-iodobenzoate) and the cross-coupled biaryl (Methyl 2-nitro-4-phenylbenzoate).

Reaction Pathways & Mechanistic Causality

ReactionPathways SM Methyl 4-iodo-2-nitrobenzoate (Starting Material) Cond1 SnCl2·2H2O EtOAc/DCM, RT SM->Cond1 Cond2 PhB(OH)2, Pd(dppf)Cl2 K2CO3, 90°C SM->Cond2 Prod1 Methyl 2-amino-4-iodobenzoate (Product A) Cond1->Prod1 Chemoselective Nitro Reduction Prod2 Methyl 2-nitro-4-phenylbenzoate (Product B) Cond2->Prod2 Suzuki-Miyaura Cross-Coupling

Reaction pathways of Methyl 4-iodo-2-nitrobenzoate undergoing nitro reduction and Suzuki coupling.

Causality in Reaction Design:

  • Chemoselective Nitro Reduction: While catalytic hydrogenation (e.g., Pd/C with H₂) is the industry standard for reducing nitroarenes, applying it to Methyl 4-iodo-2-nitrobenzoate leads to catastrophic hydrodehalogenation, stripping the iodine atom off the ring. To prevent this, stannous chloride dihydrate (SnCl₂·2H₂O) is employed[2]. SnCl₂ operates via a single-electron transfer mechanism that is highly specific to the nitro group, preserving the labile C-I bond entirely[3].

  • Suzuki-Miyaura Cross-Coupling: The aryl iodide is highly primed for oxidative addition. Using a palladium catalyst with a bulky, bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents competitive homocoupling of the boronic acid and accelerates the reductive elimination step, cleanly yielding the biaryl product[4].

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints to confirm reaction progress before proceeding to isolation.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Reagent Addition (SM + Catalyst) Step1->Step2 Step3 Reaction Monitoring (TLC / LC-MS) Step2->Step3 Step4 Workup & Extraction (Aqueous/Organic) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 Step6 Spectroscopic Validation (NMR, IR, MS) Step5->Step6

Standardized experimental workflow for the synthesis and validation of functionalized benzoates.

Protocol A: Synthesis of Methyl 2-amino-4-iodobenzoate (Nitro Reduction)

  • Reaction Setup: Dissolve Methyl 4-iodo-2-nitrobenzoate (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Dichloromethane (DCM)[1]. Causality: EtOAc solubilizes the stannous complex, while DCM prevents the reaction mixture from freezing or precipitating at lower temperatures.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) portion-wise at room temperature to control the mild exotherm[2].

  • Validation Checkpoint (Monitoring): Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot (Rf ~0.6) is entirely replaced by a highly polar, fluorescent product spot (Rf ~0.3) that stains positive with ninhydrin.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Causality: This neutralizes the acidic tin byproducts, precipitating them as insoluble tin hydroxides. Filter the entire biphasic mixture through a pad of Celite to prevent severe emulsion formation.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the product as a pale yellow solid[3].

Protocol B: Synthesis of Methyl 2-nitro-4-phenylbenzoate (Suzuki Coupling)

  • Reaction Setup: Charge an oven-dried Schlenk flask with Methyl 4-iodo-2-nitrobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Causality: Water is strictly required to solubilize the inorganic base and convert the boronic acid into the reactive, electron-rich boronate complex necessary for transmetalation.

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90°C.

  • Validation Checkpoint (Monitoring): Monitor via LC-MS. The reaction is complete when the characteristic isotopic mass peak of the starting material (m/z 307) disappears, replaced by the product mass (m/z 257).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with water to remove salts and dioxane, dry over MgSO₄, and purify via silica gel flash chromatography.

Spectroscopic Data Comparison

The transformation of the starting material into either product results in distinct, easily identifiable shifts in NMR, IR, and Mass Spectrometry due to the drastic changes in the electronic environment of the aromatic ring.

¹H NMR Analysis (CDCl₃, 400 MHz):

  • Starting Material: The strongly electron-withdrawing nitro group heavily deshields the adjacent H3 proton, pushing it downfield to ~8.20 ppm.

  • Product A (Reduction): Converting the nitro group to an amino group flips the electronic effect from withdrawing to strongly donating (via resonance). This causes a massive upfield shift of the H3 proton to ~7.10 ppm. A new, broad, D₂O-exchangeable signal appears at ~5.70 ppm, confirming the presence of the -NH₂ protons.

  • Product B (Suzuki): The loss of the heavy iodine atom and the addition of the phenyl ring introduces a 5-proton multiplet at 7.40–7.55 ppm. The anisotropic cone of the new biphenyl system slightly shields the H5 and H6 protons compared to the starting material.

Table 1: ¹H NMR Spectral Shifts (δ in ppm)
Proton AssignmentStarting MaterialProduct A (Amino)Product B (Phenyl)
H3 (ortho to NO₂/NH₂) 8.20 (d, J = 1.8 Hz)7.10 (d, J = 1.8 Hz)8.05 (d, J = 1.8 Hz)
H5 (meta to NO₂/NH₂) 8.00 (dd, J = 8.2, 1.8 Hz)6.95 (dd, J = 8.4, 1.8 Hz)7.80 (dd, J = 8.2, 1.8 Hz)
H6 (ortho to COOMe) 7.50 (d, J = 8.2 Hz)7.65 (d, J = 8.4 Hz)7.75 (d, J = 8.2 Hz)
-NH₂ Absent5.70 (br s, 2H)Absent
Phenyl Protons AbsentAbsent7.40 - 7.55 (m, 5H)
-OCH₃ (Ester) 3.95 (s, 3H)3.85 (s, 3H)3.92 (s, 3H)

IR and Mass Spectrometry Analysis:

  • IR Spectroscopy: The starting material exhibits strong symmetric and asymmetric -NO₂ stretches at ~1535 and 1350 cm⁻¹. In Product A, these completely disappear, replaced by sharp N-H stretching bands above 3300 cm⁻¹.

  • Mass Spectrometry: The starting material shows a pseudo-molecular ion [M+H]⁺ at m/z 307.9. Product A shows a mass reduction of 30 Da (loss of two oxygen atoms, gain of two protons) to m/z 277.9. Product B shows the loss of iodine (127 Da) and the addition of a phenyl group (77 Da), resulting in m/z 258.1.

Table 2: IR and MS Validation Data
ParameterStarting MaterialProduct A (Amino)Product B (Phenyl)
IR (C=O Stretch) 1735 cm⁻¹1715 cm⁻¹1730 cm⁻¹
IR (NO₂ Stretch) 1535, 1350 cm⁻¹Absent1530, 1345 cm⁻¹
IR (N-H Stretch) Absent3450, 3340 cm⁻¹Absent
MS (ESI+) [M+H]⁺ m/z 307.9m/z 277.9m/z 258.1

Conclusion

The spectroscopic tracking of Methyl 4-iodo-2-nitrobenzoate reactions relies on monitoring the electronic push-pull dynamics on the aromatic ring. Whether conducting a chemoselective SnCl₂ reduction or a palladium-catalyzed Suzuki coupling, ¹H NMR and IR spectroscopy provide immediate, unambiguous validation of the structural transformations, ensuring high-fidelity progression in drug development pipelines.

References

  • Title: US20050038032A1 - Quinoxaline compounds | Source: Google Patents | URL: 1

  • Title: EP 1 651 622 B1 | Source: Googleapis.com | URL: 2

  • Title: US7304051B2 - Quinoxaline compounds | Source: Google Patents | URL: 3

  • Title: 89976-27-2 | Methyl 4-iodo-3-nitrobenzoate | Fluorinated Building Blocks | Source: Ambeed.com | URL: 4

Sources

Comparative

Assessing the Stability and Reactivity of Methyl 4-iodo-2-nitrobenzoate: A Comprehensive Comparison Guide

As a Senior Application Scientist, navigating the delicate balance between molecular reactivity and structural stability is central to designing efficient synthetic routes. Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the delicate balance between molecular reactivity and structural stability is central to designing efficient synthetic routes. Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) [1] is a highly versatile, bifunctional building block frequently utilized in the development of complex therapeutics, including recent breakthroughs in STING (Stimulator of Interferon Genes) agonists for cancer immunotherapy[2].

This guide objectively evaluates the stability of Methyl 4-iodo-2-nitrobenzoate across various reaction conditions, compares its performance against its brominated analog, and provides self-validating experimental protocols designed to maximize yield while preserving sensitive functional groups.

Mechanistic Stability Analysis

Methyl 4-iodo-2-nitrobenzoate possesses three distinct functional handles: a methyl ester, a nitro group, and an iodine atom. The successful utilization of this compound requires a deep understanding of how each group behaves under different catalytic and environmental conditions.

Ester Stability: The Risk of Hydrolysis

The methyl ester is highly susceptible to nucleophilic attack. Under strongly basic conditions (e.g., NaOH, KOH, or even K₂CO₃ in the presence of trace water), the ester rapidly undergoes saponification to yield 4-iodo-2-nitrobenzoic acid. Consequently, any downstream functionalization—such as cross-coupling—must strictly employ mild, non-nucleophilic organic bases (e.g., Triethylamine or Diisopropylethylamine) to maintain the integrity of the ester.

Nitro Group Stability: Thermal and Reductive Vulnerabilities

The strongly electron-withdrawing nitro group activates the aromatic ring, making the compound prone to degradation if exposed to prolonged heating. Furthermore, while the nitro group is intended to be reduced to an aniline derivative in many synthetic sequences, premature reduction or side reactions during transition-metal catalysis must be mitigated by operating at lower temperatures.

C-I Bond Stability: Reactivity vs. Protodehalogenation

The carbon-iodine (C-I) bond is the weakest point of the molecule (Bond Dissociation Energy ~65 kcal/mol). This weakness is a double-edged sword:

  • The Advantage: It allows for exceptionally rapid oxidative addition by Palladium(0) catalysts, enabling cross-coupling reactions at room temperature.

  • The Disadvantage: Under standard catalytic hydrogenation conditions (H₂, Pd/C), the C-I bond is highly unstable. The palladium catalyst will insert into the C-I bond, leading to rapid protodehalogenation (loss of the iodine atom) before or during the reduction of the nitro group.

Reactivity A Methyl 4-iodo-2-nitrobenzoate (CAS: 791098-21-0) B Basic Hydrolysis (LiOH, THF/H2O) A->B D Pd-Catalyzed Coupling (Sonogashira/Suzuki) A->D F Chemoselective Reduction (Fe, HCl) A->F H Harsh Reduction (H2, Pd/C) A->H C Ester Cleavage: 4-Iodo-2-nitrobenzoic acid B->C E C-C Bond Formation: Methyl 4-R-2-nitrobenzoate D->E G Nitro Reduction: Methyl 2-amino-4-iodobenzoate F->G I Deiodination Byproduct: Methyl 2-aminobenzoate H->I

Reaction pathways demonstrating the chemoselectivity and stability of the iodo and nitro groups.

Comparative Performance: Iodo vs. Bromo Alternatives

In process chemistry and early-stage drug discovery, Methyl 4-bromo-2-nitrobenzoate [3] is frequently considered as a more cost-effective alternative. However, the choice between the iodo and bromo variants dictates the harshness of the required reaction conditions, which directly impacts the stability of the ester and nitro groups.

The table below summarizes the quantitative and qualitative performance metrics of both compounds.

Property / ConditionMethyl 4-iodo-2-nitrobenzoateMethyl 4-bromo-2-nitrobenzoate
CAS Number 791098-21-0[1]138031-32-2
Halogen Bond Dissociation Energy ~65 kcal/mol (C-I)~81 kcal/mol (C-Br)
Relative Reactivity (Pd-Catalysis) High (Rapid oxidative addition)Moderate (Requires elevated temps)
Optimal Coupling Temperature 20°C – 50°C70°C – 100°C
Nitro Group Stability (Coupling) Excellent (Short reaction times)Good (Prolonged heating risks degradation)
Ester Hydrolysis Risk Low (Mild bases suffice)Moderate (Harsh bases often needed)
Dehalogenation Risk (Pd/C, H₂) Very High (Rapid protodeiodination)Moderate (Slower protodebromination)

Scientific Verdict: While the bromo variant is suitable for robust substrates, Methyl 4-iodo-2-nitrobenzoate is strictly required when coupling with sterically hindered or electronically deactivated partners. The iodo variant's ability to react at room temperature preserves the fragile methyl ester and prevents thermal degradation of the nitro group[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in a specific mechanistic causality to maintain the stability of Methyl 4-iodo-2-nitrobenzoate.

Protocol A: Chemoselective Sonogashira Cross-Coupling

This workflow is designed to couple a terminal alkyne to the 4-position while strictly preserving both the nitro and methyl ester groups.

  • Catalyst Preparation: Combine Methyl 4-iodo-2-nitrobenzoate (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv) in a dry Schlenk flask.

    • Causality: Pd(PPh₃)₄ is a reliable Pd(0) source for rapid oxidative addition into the weak C-I bond. CuI acts as a co-catalyst, forming a highly nucleophilic copper acetylide intermediate that accelerates the transmetalation step, allowing the reaction to proceed at room temperature.

  • Degassing (Argon Purge): Seal the flask and purge with Argon for 15 minutes.

    • Causality: Oxygen is highly detrimental. It oxidizes the active Pd(0) to inactive Pd(II) and, in the presence of CuI, triggers unwanted Glaser homocoupling of the alkyne, consuming starting materials and complicating purification.

  • Reagent Addition: Inject anhydrous Triethylamine (TEA) as the solvent, followed by the terminal alkyne (1.2 equiv).

    • Causality: The choice of TEA is critical. Strong inorganic bases (e.g., NaOH) would trigger basic hydrolysis of the methyl ester. TEA provides just enough basicity to deprotonate the terminal alkyne upon copper coordination without cleaving the ester.

  • Reaction Monitoring: Stir at 25°C for 2–4 hours. Monitor via LC-MS.

    • Causality: The high reactivity of the C-I bond ensures completion within hours at room temperature, completely avoiding the thermal degradation of the nitro group associated with heating >70°C.

Workflow Step1 1. Catalyst Prep Pd(PPh3)4 / CuI Step2 2. Degassing Argon Purge Step1->Step2 Step3 3. Reagent Addition Alkyne + TEA Step2->Step3 Step4 4. Reaction Monitoring Step3->Step4 Step5 5. Workup Extraction Step4->Step5

Step-by-step experimental workflow for the chemoselective Sonogashira coupling.

Protocol B: Chemoselective Nitro Reduction (Preserving the C-I Bond)

If the synthetic route requires reducing the nitro group before cross-coupling, standard hydrogenation will destroy the molecule. This protocol selectively reduces the nitro group to an amine (yielding Methyl 2-amino-4-iodobenzoate).

  • Reagent Selection: Suspend Methyl 4-iodo-2-nitrobenzoate in a 4:1 mixture of Ethanol and Water. Add Iron powder (Fe, 5.0 equiv) and a catalytic amount of concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl).

    • Causality: To reduce the nitro group while preserving the fragile C-I bond, a Single-Electron Transfer (SET) mechanism is mandatory. Standard catalytic hydrogenation (H₂ over Pd/C) results in rapid oxidative addition of palladium into the C-I bond, causing protodehalogenation. Iron powder in acidic media selectively reduces the nitro group via SET without cleaving the carbon-halogen bond.

  • Thermal Activation: Heat the suspension to 70°C for 2 hours under vigorous stirring.

    • Causality: The SET mechanism requires thermal kinetic energy to overcome the activation barrier of the initial electron transfer to the nitro group.

  • Filtration and Workup: Cool to room temperature, filter through a pad of Celite to remove iron oxides, and neutralize the filtrate with saturated NaHCO₃.

    • Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the methyl ester during the aqueous extraction phase.

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Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of Methyl 4-iodo-2-nitrobenzoate

This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 4-iodo-2-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond si...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 4-iodo-2-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical reasoning behind each protocol, ensuring a culture of safety and regulatory compliance within the laboratory. Our commitment is to provide value beyond the product itself, building trust and becoming your preferred source for information on laboratory safety and chemical handling.

Executive Summary: Hazard Profile and Critical Disposal Classification

Methyl 4-iodo-2-nitrobenzoate is a halogenated nitroaromatic compound. Its proper disposal is not merely a matter of regulatory compliance but a critical safety imperative. The molecular structure necessitates its classification into specific hazardous waste streams. Failure to do so can result in dangerous chemical reactions, environmental contamination, and significant regulatory penalties.[1]

The primary hazards associated with Methyl 4-iodo-2-nitrobenzoate and similar compounds are summarized below. This information is synthesized from Globally Harmonized System (GHS) classifications and Safety Data Sheet (SDS) analysis.[2][3]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Skin Irritation Causes skin irritation upon contact.GHS07 (Exclamation Mark)H315, P280, P302+P352[2][3][4]
Serious Eye Irritation Causes serious eye irritation.GHS07 (Exclamation Mark)H319, P305+P351+P338[2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.GHS07 (Exclamation Mark)H335, P261, P304+P340[3]
Environmental Hazard Potentially toxic to aquatic life.(Implied, specific data varies by isomer)P273, P501[5]

Based on its chemical structure, Methyl 4-iodo-2-nitrobenzoate must be treated as Halogenated Organic Waste . The presence of iodine makes it incompatible with non-halogenated solvent waste streams.[6][7][8] Furthermore, as a nitro compound, it may possess energetic properties and should be handled with care, avoiding conditions that could lead to decomposition, especially if aged or impure.[9][10]

The Cornerstone of Safe Disposal: Waste Segregation

The single most critical step in managing this waste stream is proper segregation. The rationale is both safety-driven and economic.

  • Chemical Causality : Methyl 4-iodo-2-nitrobenzoate contains iodine, a halogen. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of persistent organic pollutants.[6][8] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, forcing the more expensive and intensive disposal process on the entire batch.[8][11][12]

  • Reactivity Hazards : This compound is incompatible with strong oxidizing agents and strong bases.[10][13] Co-mingling with incompatible waste streams in a single container can lead to exothermic reactions, gas evolution, and potential container pressurization or rupture.[11]

The following diagram outlines the critical decision-making workflow for segregating this waste at the point of generation.

DisposalWorkflow Start Waste Generated: Methyl 4-iodo-2-nitrobenzoate (solid or in solution) CheckHalogen Does the compound contain F, Cl, Br, or I? Start->CheckHalogen Halogenated YES: Classify as HALOGENATED ORGANIC WASTE CheckHalogen->Halogenated Contains Iodine NonHalogenated NO: Classify as NON-HALOGENATED ORGANIC WASTE CheckHalogen->NonHalogenated SelectContainer Select appropriate, chemically compatible waste container. Halogenated->SelectContainer LabelContainer Affix Hazardous Waste Label. Complete all fields. SelectContainer->LabelContainer StoreSAA Store sealed container in Designated Satellite Accumulation Area (SAA). LabelContainer->StoreSAA FinalDisposal Arrange pickup by EH&S or licensed waste contractor. StoreSAA->FinalDisposal

Caption: Disposal Decision Workflow for Methyl 4-iodo-2-nitrobenzoate.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of Methyl 4-iodo-2-nitrobenzoate waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).[4]

  • Eye Protection : Use safety glasses with side shields or goggles.[4][14]

  • Skin Protection : A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection : If handling the solid powder and generating dust, use a respirator with an appropriate particulate filter.[15] All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][15]

Step 2: Waste Characterization and Container Selection

Properly characterizing and containing the waste is a mandate of the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[16]

  • Solid Waste : If disposing of the pure, unadulterated solid, it should be collected in a clearly labeled, sealable container (e.g., a wide-mouth glass or polyethylene jar) compatible with the substance.[11]

  • Liquid Waste (Solutions) : If the compound is dissolved in a solvent, the entire solution is now considered halogenated waste.

    • Select a container designated for "Halogenated Organic Solvents" . These are often specifically colored or labeled by institutional Environmental Health & Safety (EH&S) departments.[7]

    • The container must be chemically compatible. For most organic solvents, High-Density Polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for any waste stream that may have corrosive properties.[12][16]

    • Ensure the container is equipped with a secure, leak-proof screw-top cap.[1][8]

    • Do not fill any liquid waste container beyond 90% capacity to allow for vapor expansion.[16]

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is not just a suggestion; it is a federal requirement.[1][17] As soon as the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name(s) : List "Methyl 4-iodo-2-nitrobenzoate" and any solvents present. Avoid using chemical formulas or abbreviations.[6]

  • Approximate Percentages of each component.

  • Hazard Identification : Check the appropriate boxes for hazards (e.g., Irritant, Toxic).

  • Generator Information : Your name, lab number, and contact information.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The labeled, sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[6][17]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[1][18]

  • Do not store waste on the floor, on lab benches, or in fume hoods for extended periods.[6][16]

  • Store the container within a secondary containment bin to mitigate spills.

  • Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved within 3 calendar days.[17] Academic labs may have extended accumulation timelines up to 12 months, provided volumes are below the limit.[17][18]

Step 5: Arranging for Professional Disposal

Laboratory personnel are prohibited from disposing of this chemical via sewer or regular trash.[8]

  • When the waste container is full (or approaching its maximum accumulation time), contact your institution's EH&S department or designated hazardous waste contractor to arrange for pickup.[17]

  • Follow their specific procedures for waste transfer and documentation. This ensures a compliant "cradle-to-grave" management of the hazardous material.

In-Laboratory Treatment and Deactivation: A Word of Caution

While some laboratory chemicals can be safely deactivated or neutralized in the lab to render them non-hazardous, this is often not permissible or advisable for halogenated nitroaromatics.[19][20]

  • Regulatory Prohibition : The treatment of hazardous waste without a specific permit is generally prohibited by the EPA.[19] Many institutional policies strictly forbid in-lab treatment of regulated chemical waste.

  • Hazardous Byproducts : Attempting to chemically treat Methyl 4-iodo-2-nitrobenzoate (e.g., via reduction of the nitro group or substitution of the iodide) can lead to the formation of other hazardous compounds and does not eliminate the need for professional disposal.[20][21]

Directive : Do not attempt to neutralize, deactivate, or otherwise treat Methyl 4-iodo-2-nitrobenzoate waste in the laboratory. The only approved method of disposal is through your institution's certified hazardous waste management program.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust and place it in a sealed, labeled hazardous waste container.[4][15]

    • Wipe the area with a damp cloth (using a solvent like ethanol if appropriate), and dispose of the cleaning materials as hazardous waste.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][14]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]

  • Major Spill : Evacuate the area, close the doors, and contact your institution's emergency response or EH&S department immediately.

References

  • methyl 4-iodo-2-nitrobenzoate — Chemical Substance Information. NextSDS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • HAZARDOUS MATERIALS DISPOSAL GUIDE. University of Windsor. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]

  • Chemical Waste Disposal. University of Toronto, Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET for Methyl 4-iodobenzoate. Thermo Fisher Scientific. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia, Safety & Risk Services. [Link]

  • Methyl 4-iodo-3-nitrobenzoate PubChem Entry. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET for Methyl 2-nitrobenzoate. Thermo Fisher Scientific. [Link]

  • Get rid of your dangerous chemicals, safely. University of Alberta. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia, Safety & Risk Services. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

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